Linoleic Acid Oxylipins LC-MS Mixture
Description
Contextualizing Linoleic Acid within Polyunsaturated Fatty Acid (PUFA) Biology
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid (PUFA), a designation that signifies its necessity in the human diet as the body cannot synthesize it. vaud.nlnumberanalytics.comencyclopedia.pub As the parent compound of the omega-6 family, LA serves as a fundamental building block for a variety of critical physiological processes. reactome.orgnumberanalytics.comnih.gov It is a key structural component of cell membranes, influencing their fluidity, flexibility, and permeability. draxe.comnih.gov
Primarily obtained from dietary sources such as vegetable oils, nuts, and seeds, linoleic acid has several metabolic fates. nih.govchemicalbook.com It can be utilized as a source of energy or, more significantly, be metabolized through a series of desaturation and elongation enzymatic reactions into other long-chain PUFAs, such as arachidonic acid (AA). numberanalytics.comresearchgate.netresearchgate.netnih.gov These derivative fatty acids are precursors to a vast array of signaling molecules. nih.govdraxe.com The central role of linoleic acid, therefore, lies in its position at the start of a cascade that produces numerous bioactive lipids essential for regulating bodily functions. encyclopedia.pubnih.gov
Overview of Oxylipin Biogenesis from Fatty Acids
Oxylipins are a broad class of oxygenated metabolites derived from the oxidation of polyunsaturated fatty acids. nih.govnih.govwikipedia.org Their formation is a dynamic process that can be initiated through both enzymatic and non-enzymatic pathways. mdpi.comnih.gov The biosynthesis of these molecules begins with the release of PUFAs like linoleic acid from cell membrane phospholipids (B1166683), often in response to various stimuli. nih.gov
The primary enzymatic pathways involved in oxylipin generation are:
Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the insertion of molecular oxygen into PUFAs to form fatty acid hydroperoxides (HpODEs from linoleic acid). nih.govmdpi.comnih.gov
Cyclooxygenase (COX) Pathway: Primarily associated with arachidonic acid, COX enzymes can also metabolize linoleic acid to a lesser extent. nih.govresearchgate.net
Cytochrome P450 (CYP) Pathway: CYP monooxygenases convert PUFAs into epoxide derivatives (EpOMEs from linoleic acid). nih.govnih.govresearchgate.net
In addition to these enzymatic routes, PUFAs can undergo non-enzymatic oxidation through reactions involving free radicals and reactive oxygen species (ROS), leading to the formation of a variety of oxylipins, including phytoprostanes. mdpi.comnih.govnih.gov The initial hydroperoxide products are often unstable and are rapidly converted by other enzymes into a diverse array of more stable and biologically active molecules, including hydroxy, epoxy, and keto fatty acids. nih.govnih.gov
Classification and Nomenclature of Linoleic Acid-Derived Oxylipins
The oxidation of linoleic acid gives rise to a specific subset of C18 oxylipins known as octadecanoids. nih.gov These compounds are classified based on the enzymatic pathway of their formation and the nature of their oxygenated functional groups. The nomenclature typically indicates the position of oxygenation on the 18-carbon chain.
Key classes of linoleic acid-derived oxylipins include:
Hydroperoxyoctadecadienoic acids (HpODEs): These are the initial products of the lipoxygenase (LOX) pathway. nih.govresearchgate.net They are relatively unstable intermediates.
Hydroxyoctadecadienoic acids (HODEs): Formed by the rapid reduction of HpODEs, HODEs are more stable and abundant. nih.gov The most common are 9-HODE and 13-HODE, produced by the action of specific LOX enzymes. researchgate.netresearchgate.net
Epoxyoctadecenoic acids (EpOMEs): These are generated through the cytochrome P450 (CYP) epoxygenase pathway. nih.govnih.govportlandpress.com The primary isomers are 9,10-EpOME and 12,13-EpOME, which are also referred to as leukotoxins. nih.govnih.gov
Dihydroxyoctadecenoic acids (DiHOMEs): These are formed by the enzymatic hydrolysis of EpOMEs via the soluble epoxide hydrolase (sEH) enzyme. nih.govresearchgate.net The resulting diols, 9,10-DiHOME and 12,13-DiHOME, are also known as isoleukotoxins. nih.govnih.gov
The following table provides a summary of these major classes of linoleic acid oxylipins.
Table 1: Major Classes of Linoleic Acid-Derived Oxylipins| Class | Abbreviation | Precursor | Key Formation Pathway |
|---|---|---|---|
| Hydroperoxyoctadecadienoic acid | HpODE | Linoleic Acid | Lipoxygenase (LOX) |
| Hydroxyoctadecadienoic acid | HODE | HpODE | LOX / Peroxidase |
| Epoxyoctadecenoic acid | EpOME | Linoleic Acid | Cytochrome P450 (CYP) |
| Dihydroxyoctadecenoic acid | DiHOME | EpOME | Soluble Epoxide Hydrolase (sEH) |
Rationale for Comprehensive LC-MS based Profiling of Linoleic Acid Oxylipins
The analysis of linoleic acid oxylipins presents a significant analytical challenge due to their chemical complexity, low endogenous concentrations, and the existence of numerous structurally similar isomers and isobars. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for lipidomics and the definitive technique for profiling these compounds. chromatographyonline.comnih.govmdpi.com
The rationale for using LC-MS is based on several key advantages:
High Sensitivity and Specificity: Mass spectrometry provides exceptional sensitivity, allowing for the detection and quantification of oxylipins at very low levels (nanomolar to picomolar). nih.govnumberanalytics.comexlibrisgroup.com The use of targeted approaches like multiple reaction monitoring (MRM) or dynamic MRM (dMRM) further enhances specificity by monitoring unique precursor-to-product ion transitions for each analyte. nih.govnih.gov
Separation of Isomers: The liquid chromatography component is crucial for separating the complex mixture of oxylipins before they enter the mass spectrometer. nih.govspectroscopyonline.com This chromatographic separation resolves isobaric and isomeric compounds (e.g., 9-HODE from 13-HODE) that have the same mass but different structures and retention times. chromatographyonline.comchromatographyonline.com
Reduction of Matrix Effects: Biological samples are complex matrices. LC separation helps to reduce ion suppression, where other molecules in the sample compete for ionization and interfere with the detection of the target analytes. nih.govspectroscopyonline.comchromatographyonline.com
Comprehensive Profiling: LC-MS platforms enable the simultaneous analysis of a broad spectrum of oxylipins derived from linoleic acid and other PUFAs in a single run. nih.govnih.gov This comprehensive profiling is essential for understanding the complex regulatory networks in which these molecules operate. nih.gov
A Linoleic Acid Oxylipins LC-MS Mixture is a specialized chemical product designed for these applications. bertin-bioreagent.com It contains a precise mixture of known, stable isotope-labeled or unlabeled linoleic acid-derived oxylipin standards (like HODEs, DiHOMEs, etc.). This mixture is used as a system suitability standard to calibrate and tune the LC-MS instrument, verify retention times, and ensure the accuracy and reliability of the analytical method for quantifying oxylipins in biological samples. bertin-bioreagent.com
Chemical Compounds Mentioned
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Linoleic Acid | LA |
| Arachidonic Acid | AA |
| Hydroperoxyoctadecadienoic acid | HpODE |
| Hydroxyoctadecadienoic acid | HODE |
| 9-Hydroxyoctadecadienoic acid | 9-HODE |
| 13-Hydroxyoctadecadienoic acid | 13-HODE |
| Epoxyoctadecenoic acid | EpOME |
| 9,10-Epoxyoctadecenoic acid | 9,10-EpOME |
| 12,13-Epoxyoctadecenoic acid | 12,13-EpOME |
| Dihydroxyoctadecenoic acid | DiHOME |
| 9,10-Dihydroxyoctadecenoic acid | 9,10-DiHOME |
| 12,13-Dihydroxyoctadecenoic acid | 12,13-DiHOME |
| Gamma-linolenic acid | GLA |
| Dihomo-gamma-linolenic acid | DGLA |
| Eicosapentaenoic acid | EPA |
| Docosahexaenoic acid | DHA |
| Prostaglandins (B1171923) | PG |
| Thromboxanes | TX |
| Leukotrienes | LT |
| Lipoxins | LX |
| Resolvins | Rv |
| Protectins | PD |
| Maresins | MaR |
| Alpha-linolenic acid | ALA |
| Stearidonic acid | SDA |
| Adrenic acid | AdA |
| Keto-octadecadienoic acid | KODE |
| 13-oxo-octadecadienoic acid | 13-oxo-ODE |
| 9-oxo-octadecatrienoic acid | 9-oxo-OTE |
| 5-hydroperoxy-eicosatetraenoic acid | 5-HpETE |
| 5-hydroxy-eicosatetraenoic acid | 5-HETE |
| 4-hydroxy-docosahexaenoic acid | 4-HDoHE |
| 4-hydroperoxy-docosahexaenoic acid | 4-HpDoHE |
| Phytoprostanes | PP |
| Isoprostanes | IsoP |
| Jasmonic acid | JA |
| Ceramides | |
| Phosphatidylcholine | PC |
| Phosphatidylethanolamine | PE |
| Platelet activating factor | PAF |
| 12-hydroxyeicosatetraenoic acid | 12-HETE |
| 12-hydroxyeicosapentaenoic acid | 12-HEPE |
Properties
Origin of Product |
United States |
|---|
Biosynthesis and Enzymatic Pathways of Linoleic Acid Oxylipins
Cytochrome P450 Monooxygenase (CYP450) Pathway in Linoleic Acid Oxylipin Production
The Cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including the oxidation of polyunsaturated fatty acids like linoleic acid. nih.govmdpi.com This pathway generates a variety of oxylipins, including epoxides and diols, which are known to have significant biological activities. nih.govnih.gov
A key reaction catalyzed by CYP450 enzymes is the epoxidation of the double bonds in linoleic acid, leading to the formation of epoxyoctadecenoic acids (EpOMEs). nih.govmdpi.com These epoxides are relatively stable but can be further metabolized. The two primary EpOME isomers formed from linoleic acid are 9,10-EpOME and 12,13-EpOME, resulting from the epoxidation of the C9-C10 and C12-C13 double bonds, respectively. mdpi.com These epoxides can be generated by various CYP isoforms. mdpi.com
The EpOMEs produced by the CYP450 pathway can be subsequently hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form dihydroxyoctadecenoic acids (DiHOMEs). nih.govwikipedia.org For instance, 9,10-EpOME is converted to 9,10-DiHOME, and 12,13-EpOME is metabolized to 12,13-DiHOME. These diols are generally considered to be less active than their parent epoxides.
Several specific cytochrome P450 isoforms have been identified as being involved in the metabolism of linoleic acid. nih.gov While many CYP isoforms can metabolize linoleic acid with high efficiency, certain subfamilies are more prominently involved. mdpi.com Members of the CYP2C and CYP2J subfamilies are particularly noted for their role in producing epoxides. nih.gov
Specific isoforms implicated in linoleic acid metabolism include:
CYP1A2 : This isoform is capable of metabolizing linoleic acid. nih.govmdpi.com
CYP2S1 : Involved in the metabolism of linoleic acid. nih.gov
CYP2B : This subfamily contributes to the formation of linoleic acid oxylipins. nih.govnih.gov
CYP2C : The CYP2C subfamily, including CYP2C9, is a major contributor to linoleic acid monooxygenase activity in the human liver, producing both 9,10- and 12,13-EpOMEs. mdpi.comnih.gov
CYP2J : Isoforms such as CYP2J2 are also known to metabolize linoleic acid. nih.govmdpi.com
Table 1: Key CYP450-Derived Linoleic Acid Oxylipins
| Precursor | Enzymatic Pathway | Key Enzymes | Products |
|---|---|---|---|
| Linoleic Acid | CYP450 Epoxygenase | CYP2C, CYP2J, etc. | 9,10-Epoxyoctadecenoic Acid (9,10-EpOME) |
| 12,13-Epoxyoctadecenoic Acid (12,13-EpOME) | |||
| 9,10-EpOME | Soluble Epoxide Hydrolase | sEH | 9,10-Dihydroxyoctadecenoic Acid (9,10-DiHOME) |
| 12,13-EpOME | Soluble Epoxide Hydrolase | sEH | 12,13-Dihydroxyoctadecenoic Acid (12,13-DiHOME) |
Lipoxygenase (LOX) Pathway in Linoleic Acid Metabolism
The lipoxygenase (LOX) pathway represents another major route for the enzymatic oxidation of linoleic acid, leading to the formation of a different set of oxylipins. researchgate.netmdpi.com LOX enzymes are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. nih.gov In the case of linoleic acid, this can occur at either the C-9 or C-13 position.
The 9-lipoxygenase (9-LOX) enzyme specifically attacks the C-9 position of linoleic acid. This initial reaction forms 9-hydroperoxyoctadecadienoic acid (9-HpODE). nih.govnih.gov This hydroperoxide is an unstable intermediate that is rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the more stable hydroxy derivative, 9-hydroxyoctadecadienoic acid (9-HODE). nih.govnih.gov
Similarly, 13-lipoxygenase (13-LOX) catalyzes the oxygenation of linoleic acid at the C-13 position, yielding 13-hydroperoxyoctadecadienoic acid (13-HpODE). nih.govnih.gov This hydroperoxide is subsequently reduced to 13-hydroxyoctadecadienoic acid (13-HODE). nih.govnih.gov In human leukocytes, the formation of 13(S)-HODE is the predominant pathway for linoleic acid metabolism and is thought to occur in two steps: initial dioxygenation by a 15-lipoxygenase (which acts as a 13-LOX on linoleic acid) followed by reduction of the 13-HpODE intermediate. nih.gov
Table 2: Key LOX-Derived Linoleic Acid Oxylipins
| Precursor | Enzymatic Pathway | Key Enzymes | Primary Products |
|---|---|---|---|
| Linoleic Acid | 9-Lipoxygenase | 9-LOX | 9-Hydroperoxyoctadecadienoic Acid (9-HpODE) |
| 9-Hydroxyoctadecadienoic Acid (9-HODE) | |||
| Linoleic Acid | 13-Lipoxygenase | 13-LOX/15-LOX | 13-Hydroperoxyoctadecadienoic Acid (13-HpODE) |
| 13-Hydroxyoctadecadienoic Acid (13-HODE) |
Linoleate (B1235992) Diol Synthase (LDS) Pathway and Dihydroxy-Linoleate Formation
Linoleate diol synthases (LDS) are bifunctional heme enzymes, predominantly found in fungi, that catalyze the sequential oxygenation of linoleic acid to form dihydroxy-linoleates (DiHODEs). researchgate.netnih.gov This process involves two distinct catalytic activities housed in separate domains of the enzyme: a dioxygenase (DOX) activity and a hydroperoxide isomerase activity. nih.gov
The reaction is initiated by the N-terminal DOX domain, which inserts molecular oxygen into the linoleic acid backbone to create a hydroperoxy intermediate, such as (8R)-hydroperoxylinoleic acid (8R-HPODE). researchgate.netnih.gov This hydroperoxide is then transformed by the C-terminal hydroperoxide isomerase domain into a stable dihydroxy fatty acid. researchgate.netresearchgate.net
Several distinct types of LDS enzymes have been identified, distinguished by the positions of the hydroxyl groups they introduce. These include:
5,8-LDS , which converts linoleic acid into (5S,8R)-dihydroxy-octadecadienoic acid (5,8-DiHODE) via an 8R-HPODE intermediate. nih.gov
7,8-LDS , found in fungi like Gaeumannomyces graminis and Glomerella cingulata, which produces (7S,8S)-dihydroxy-octadecadienoic acid (7,8-DiHODE). nih.govresearchgate.netwikipedia.org
8,11-LDS , characterized in Penicillium chrysogenum, which forms (8R,11S)-dihydroxy-octadecadienoic acid (8,11-DiHODE), also from an 8R-HPODE intermediate. nih.gov
The accumulation of the hydroperoxy intermediate can occur when the dioxygenase activity in the N-terminal domain is higher than the hydroperoxide isomerase activity in the C-terminal domain. nih.govresearchgate.net
Cyclooxygenase (COX) Pathway Contributions to Linoleic Acid Oxylipin Spectrum
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-known for their role in converting arachidonic acid into prostaglandins (B1171923). youtube.comyoutube.com However, these enzymes can also metabolize other polyunsaturated fatty acids, including linoleic acid. nih.govnih.gov When acting on linoleic acid, the primary products are not prostaglandins but rather monohydroxy derivatives known as hydroxyoctadecadienoic acids (HODEs). researchgate.netnih.gov
Both COX-1 and COX-2 can convert linoleic acid into hydroperoxy-octadecadienoic acids (HpODEs), with 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) being a major product. nih.gov This unstable hydroperoxide is subsequently reduced, either enzymatically or non-enzymatically, to form the more stable 13-hydroxyoctadecadienoic acid (13-HODE). nih.govnih.gov Similarly, the COX pathway is responsible for the formation of 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov The production of these HODEs by endothelial cells, for instance, can be significantly reduced by COX inhibitors like aspirin, confirming the involvement of this enzymatic pathway. nih.gov
Non-Enzymatic Generation of Linoleic Acid Oxylipins (e.g., Free Radical-Mediated Oxygenation)
Beyond controlled enzymatic synthesis, linoleic acid oxylipins can be formed through non-enzymatic pathways, primarily driven by free radical-mediated oxygenation, also known as autoxidation. nih.govnih.gov This process is initiated when reactive oxygen species (ROS), such as singlet oxygen, attack the double bonds of the linoleic acid molecule. nih.govresearchgate.net
This uncontrolled oxidation leads to the formation of a mixture of linoleic acid hydroperoxides, including 9-HpODE and 13-HpODE. nih.gov These intermediates are then reduced to their corresponding stable hydroxy derivatives, 9-HODE and 13-HODE. researchgate.net Unlike enzymatic reactions that are highly specific, free radical oxidation produces a racemic mixture of various isomers. researchgate.net In addition to acyclic products, non-enzymatic cyclization of linoleic acid can yield prostaglandin-like compounds called phytoprostanes. nih.gov
Enzyme-Substrate Specificity and Isoform Diversity in Oxylipin Synthesis from Linoleic Acid
The production of specific oxylipin profiles from linoleic acid is heavily dependent on the diversity of enzyme isoforms and their inherent substrate specificity. researchgate.net Different enzymes exhibit varying affinities and catalytic efficiencies for linoleic acid compared to other polyunsaturated fatty acids.
Fungal linoleate diol synthases (LDS) demonstrate clear substrate preferences. Studies on recombinant 7,8-LDS from Glomerella cingulata and 8,11-LDS from Penicillium chrysogenum show that their catalytic efficiency is highest for linoleic acid, establishing them as true linoleate-specific enzymes. nih.govnih.gov This specificity ensures the preferential conversion of linoleic acid into distinct dihydroxy products even in the presence of other fatty acids like α-linolenic acid or oleic acid. nih.govresearchgate.net
The diversity among LDS enzymes is significant; for example, various fungi possess different LDS isoforms, such as 5,8-LDS, 7,8-LDS, and 10R-DOX, each yielding unique oxylipin products from the same linoleic acid precursor. researchgate.netnih.gov Even within a single organism, multiple genes encoding for LDS homologues can exist, leading to a complex potential for oxylipin synthesis. nih.govdiva-portal.org This diversity allows for the generation of a wide spectrum of bioactive molecules tailored to specific biological functions.
Interactive Data Table: Catalytic Efficiency of Linoleate Diol Synthases
The following table details the substrate specificity of two distinct Linoleate Diol Synthase (LDS) enzymes, highlighting their catalytic efficiency (kcat/Km) with linoleic acid and other fatty acid substrates.
| Enzyme | Source Organism | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| 8,11-LDS | Penicillium chrysogenum | Linoleic acid | 11.2 | 0.09 | 124.4 | nih.gov |
| α-Linolenic acid | 7.9 | 0.11 | 71.8 | nih.gov | ||
| Palmitoleic acid | 2.9 | 0.20 | 14.5 | nih.gov | ||
| Oleic acid | 1.8 | 0.17 | 10.6 | nih.gov | ||
| 7,8-LDS | Glomerella cingulata | Linoleic acid | 20.3 | 0.21 | 96.7 | nih.gov |
| α-Linolenic acid | 10.7 | 0.25 | 42.8 | nih.gov | ||
| Oleic acid | 2.5 | 0.38 | 6.6 | nih.gov | ||
| Palmitoleic acid | 1.9 | 0.45 | 4.2 | nih.gov |
Metabolism and Catabolism of Linoleic Acid Oxylipins
Enzymatic Hydrolysis of Epoxyoctadecenoic Acids by Soluble Epoxide Hydrolase (sEH)
Linoleic acid can be metabolized by cytochrome P450 (CYP) enzymes to form epoxyoctadecenoic acids (EpOMEs), namely 9,10-EpOME (also known as leukotoxin or vernolic acid) and 12,13-EpOME (also known as isoleukotoxin or coronaric acid). nih.gov These epoxides are key substrates for the enzyme soluble epoxide hydrolase (sEH), which catalyzes their hydrolysis into the corresponding vicinal diols. nih.govwikipedia.orgpnas.orgnih.gov This conversion is a critical step in the metabolism of these oxylipins, as it transforms the epoxide functional group into two hydroxyl groups. wikipedia.org
The action of sEH on EpOMEs results in the formation of 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME), also referred to as leukotoxin diol and isoleukotoxin diol, respectively. nih.gov This enzymatic hydration is considered a primary detoxification pathway for the potentially toxic EpOMEs. wikipedia.org However, the resulting DiHOMEs are not inert and have been shown to possess their own biological activities. nih.govpnas.orgnih.gov
The sEH enzyme is widely expressed in mammalian tissues as a cytosolic protein. wikipedia.org Its substrate preference is influenced by the position of the epoxide on the fatty acid chain, with higher rates of hydrolysis observed for epoxides located further from the carboxylic acid group. nih.gov
Table 1: sEH-mediated Hydrolysis of Linoleic Acid Epoxides
| Epoxide Substrate | Enzyme | Product |
|---|---|---|
| 9,10-Epoxyoctadecenoic acid (9,10-EpOME) | Soluble Epoxide Hydrolase (sEH) | 9,10-Dihydroxyoctadecenoic acid (9,10-DiHOME) |
| 12,13-Epoxyoctadecenoic acid (12,13-EpOME) | Soluble Epoxide Hydrolase (sEH) | 12,13-Dihydroxyoctadecenoic acid (12,13-DiHOME) |
Further Oxidation and Reductive Pathways of Hydroxy- and Dihydroxy-Linoleic Acid Oxylipins
The metabolic cascade of linoleic acid oxylipins continues beyond the initial hydroxylation and dihydroxylation steps. Both mono-hydroxy and dihydroxy metabolites can undergo further enzymatic modifications, including oxidation and reduction reactions.
Monohydroxy derivatives, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), can be further oxidized to their corresponding keto forms. nih.govnih.govnih.gov For instance, 13-HODE can be converted to 13-oxo-octadecadienoic acid (13-oxo-ODE) by a dehydrogenase enzyme. nih.govwikipedia.org This conversion from a hydroxyl group to a ketone represents a significant alteration of the molecule's structure and potential biological activity.
Dihydroxy-linoleic acid oxylipins (DiHOMEs) can also be subject to further oxidation. nih.gov For example, studies have shown the formation of tetrahydrofuran (B95107) diols from DiHOMEs. nih.gov Additionally, there is evidence for the conversion of dihydroxy fatty acids into furan (B31954) fatty acids under certain conditions, such as the heat-induced transformation of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) into 7,10-epoxy-octadeca-7,9-dienoic acid (7,10-EODA). korea.ac.krresearchgate.net
These oxidative and reductive pathways contribute to the diverse array of linoleic acid-derived metabolites found in biological systems and are crucial for modulating their signaling functions and facilitating their eventual elimination.
Table 2: Examples of Further Oxidation of Linoleic Acid Oxylipins
| Substrate | Metabolic Process | Product |
|---|---|---|
| 13-Hydroxyoctadecadienoic acid (13-HODE) | Oxidation (Dehydrogenase) | 13-Oxo-octadecadienoic acid (13-oxo-ODE) |
| 9-Hydroxyoctadecadienoic acid (9-HODE) | Oxidation (Dehydrogenase) | 9-Oxo-octadecadienoic acid (9-oxo-ODE) |
| 9,10-Dihydroxyoctadecenoic acid (9,10-DiHOME) | Further Oxidation | Tetrahydrofuran diols |
| 12,13-Dihydroxyoctadecenoic acid (12,13-DiHOME) | Further Oxidation | Tetrahydrofuran diols |
Beta-Oxidation of Linoleic Acid Oxylipins
Beta-oxidation is a major catabolic pathway for fatty acids, and it also plays a significant role in the breakdown of linoleic acid oxylipins. nih.govwikipedia.org This process involves the sequential shortening of the fatty acid carbon chain, typically occurring within the peroxisomes for very long-chain and modified fatty acids. wikipedia.orgnih.govresearchgate.net
Research has demonstrated that hydroxy-linoleic acid metabolites, such as 13-HODE, undergo peroxisomal beta-oxidation. wikipedia.orgnih.gov This chain-shortening process leads to the formation of shorter-chain hydroxy fatty acids. For example, the metabolism of 13-HODE can yield 11-hydroxyhexadecadienoic acid (11-OH-16:2), 9-hydroxytetradecadienoic acid (9-OH-14:2), and 7-hydroxydodecadienoic acid (7-OH-12:2). nih.gov This metabolic route is considered a mechanism for the inactivation and clearance of these bioactive oxylipins. nih.gov
The beta-oxidation of polyunsaturated fatty acids like linoleic acid requires additional enzymes to handle the double bonds that are not in the standard configuration for the beta-oxidation machinery. wikipedia.orgyoutube.comyoutube.com It is plausible that the beta-oxidation of their oxidized metabolites would necessitate a similar enzymatic toolkit. The process is a critical regulatory checkpoint for controlling the levels of oxylipins during inflammatory responses. nih.govnih.gov
Table 3: Chain-Shortened Metabolites from 13-HODE Beta-Oxidation
| Precursor | Chain-Shortened Product |
|---|---|
| 13-Hydroxyoctadecadienoic acid (13-HODE) | 11-Hydroxyhexadecadienoic acid (11-OH-16:2) |
| 13-Hydroxyoctadecadienoic acid (13-HODE) | 9-Hydroxytetradecadienoic acid (9-OH-14:2) |
| 13-Hydroxyoctadecadienoic acid (13-HODE) | 7-Hydroxydodecadienoic acid (7-OH-12:2) |
Conjugation Reactions and Theoretical Excretion Pathways
To facilitate their elimination from the body, linoleic acid oxylipins can undergo conjugation reactions, which increase their water solubility. A primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the oxylipin molecule. There is evidence that dihydroxy-linoleic acid metabolites (DiHOMEs) can be converted into DiHOME-glucuronides. nih.gov
While specific excretion pathways for the full spectrum of linoleic acid oxylipins are not exhaustively detailed in the literature, the general principles of xenobiotic and fatty acid metabolite elimination apply. Following conjugation, these more water-soluble compounds are more readily excreted from the body, primarily through urine and bile. The increased polarity resulting from the addition of a glucuronide moiety, for example, prevents reabsorption in the renal tubules and facilitates their removal.
Table 4: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 7,10-dihydroxy-8(E)-octadecenoic acid | DOD |
| 7,10-epoxy-octadeca-7,9-dienoic acid | 7,10-EODA |
| 7-hydroxydodecadienoic acid | 7-OH-12:2 |
| 9,10-Dihydroxyoctadecenoic acid | 9,10-DiHOME |
| 9,10-Epoxyoctadecenoic acid | 9,10-EpOME |
| 9-hydroxytetradecadienoic acid | 9-OH-14:2 |
| 9-Hydroxyoctadecadienoic acid | 9-HODE |
| 9-Oxo-octadecadienoic acid | 9-oxo-ODE |
| 11-hydroxyhexadecadienoic acid | 11-OH-16:2 |
| 12,13-Dihydroxyoctadecenoic acid | 12,13-DiHOME |
| 12,13-Epoxyoctadecenoic acid | 12,13-EpOME |
| 13-Hydroxyoctadecadienoic acid | 13-HODE |
| 13-Oxo-octadecadienoic acid | 13-oxo-ODE |
| Coronaric acid | |
| Epoxyoctadecenoic acids | EpOMEs |
| Isoleukotoxin | |
| Isoleukotoxin diol | |
| Leukotoxin | |
| Leukotoxin diol | |
| Linoleic acid |
Advanced Lc Ms Methodologies for Linoleic Acid Oxylipin Profiling
Sample Preparation Strategies for Biological Matrices
The primary goal of sample preparation is to extract oxylipins from complex biological matrices, remove interfering substances like abundant phospholipids (B1166683), and concentrate the analytes prior to LC-MS analysis. waters.com The choice of method is crucial for achieving good recovery and reproducibility. nih.gov
Liquid-liquid extraction is a conventional and widely used technique for the isolation of lipids from biological samples. nih.gov This method separates compounds based on their relative solubilities in two different immiscible liquids. For oxylipin analysis, LLE is often employed following an initial protein precipitation step. mdpi.com
Classic LLE methods, such as those developed by Folch and Bligh & Dyer, utilize a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from aqueous samples. nih.gov In the Folch procedure, a 2:1 chloroform:methanol mixture is added in a volume 20 times greater than the sample, followed by a saline solution wash to separate the lipid-containing organic layer from aqueous contaminants. nih.gov While effective for broad lipid extraction, these methods may be combined with more selective techniques like solid-phase extraction for targeted oxylipin profiling.
Solid-phase extraction is currently the most prevalent and versatile method for preparing oxylipin samples for LC-MS analysis. nih.govpharmascholars.com The technique involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. Interfering substances can be washed away, and the purified oxylipins are then eluted with an appropriate solvent. The wide availability of different sorbent chemistries allows for highly selective extraction protocols. nih.govpharmascholars.com
SPE is frequently used after protein precipitation to pre-concentrate samples and provide cleaner extracts. mdpi.comnih.gov Common SPE phases for oxylipin extraction include:
Reversed-Phase (RP): Sorbents like C18 or C8 rely on hydrophobic interactions to retain the aliphatic chains of oxylipins. mdpi.comupce.cz
Polymeric Sorbents: These materials, such as Oasis HLB or Strata-X, often contain both lipophilic and hydrophilic functional groups, enabling the retention of a broader range of lipid metabolites. mdpi.com
Anion-Exchange Resins: These are used to selectively retain acidic oxylipins based on both anion-exchange and hydrophobic interactions. mdpi.com
The efficiency of SPE has led to the development of high-throughput formats, such as 96-well plates, which facilitate rapid and automated sample cleanup for large-scale studies. nih.govnih.gov
Interactive Table: Common Solid-Phase Extraction (SPE) Sorbents for Oxylipin Analysis Use the dropdown menu to select a sorbent type and view its characteristics and common applications.
| Sorbent Type | Description | Common Sorbents | Primary Interaction |
| Reversed-Phase | Non-polar stationary phases that retain analytes based on hydrophobicity. Effective for the aliphatic fragments in oxylipins. mdpi.com | Strata C18-E, Chromabond C18, Discovery DSC-8 researchgate.net | Hydrophobic |
| Polymeric | Sorbents with both lipophilic and hydrophilic properties, allowing for the retention of a wider range of metabolites. mdpi.com | Strata-X, Oasis HLB mdpi.comresearchgate.net | Hydrophobic & Hydrophilic |
| Anion-Exchange | Polymer-based resins that selectively retain acidic oxylipins through both hydrophobic and anion-exchange interactions. mdpi.com | Strata-X-A, Strata-X-AW, Oasis MAX researchgate.net | Anion-Exchange & Hydrophobic |
Protein precipitation (PPT) is a fundamental first step in preparing biological samples like plasma or tissue homogenates. nih.govmdpi.com It involves adding a water-miscible organic solvent to denature and precipitate abundant proteins, which would otherwise interfere with the analysis. mdpi.com Solvents such as methanol (MeOH), acetonitrile (B52724) (ACN), and ethanol (B145695) (EtOH) are commonly used. mdpi.com While PPT is effective for protein removal, it is often insufficient for the analysis of very low-concentration oxylipins and is almost always followed by a concentration step like SPE. mdpi.comnih.gov
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For oxylipins, this is primarily required for analysis by gas chromatography-mass spectrometry (GC-MS) to increase their volatility and thermal stability. nih.gov However, a significant advantage of modern LC-MS/MS methods is that derivatization is typically not necessary. mdpi.com This avoids additional sample handling steps, reduces the risk of introducing impurities, and saves time and cost. mdpi.com
Chromatographic Separation Techniques
Given the vast number of structurally related and isobaric oxylipins derived from linoleic acid and other polyunsaturated fatty acids, high-resolution chromatographic separation is critical for their individual identification and quantification. nih.govnih.gov
Reversed-phase liquid chromatography is the dominant and most widely applied technique for the separation of oxylipins. nih.govupce.cz The separation mechanism is based on the hydrophobic properties of the analytes interacting with a non-polar stationary phase, typically an octadecylsilica (C18) or octylsilica (C8) column. nih.govupce.cz This mode provides excellent selectivity for resolving isobaric oxylipins. nih.gov
Optimization of RPLC methods is crucial for achieving the necessary resolution and sensitivity. Key parameters include:
Mobile Phase Composition: The mobile phase typically consists of an aqueous component, often acidified with acetic or formic acid to improve peak shape for acidic analytes, and an organic component like acetonitrile and/or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate compounds across a wide range of polarities.
Column Chemistry and Dimensions: C18 columns are the most common choice. upce.cz The use of columns with smaller particle sizes (e.g., sub-2 µm in Ultra-High Performance Liquid Chromatography, UHPLC) allows for faster and more efficient separations. upce.cz
Mobile Phase pH: For acidic compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. nih.gov Some complex separations may even employ two different runs at low and high pH to resolve all target analytes. nih.gov
Interactive Table: Examples of RPLC Conditions for Oxylipin Analysis Click on a study reference to see the detailed chromatographic conditions used.
| Reference | Column | Mobile Phase A | Mobile Phase B | Flow Rate (ml/min) |
| nih.gov | Acquity UPLC BEH C18 (1.7 μm, 2.1 × 150 mm) | Water + 0.1% Acetic Acid | ACN/Methanol/Acetic Acid (860/140/1, v/v/v) | 0.4 |
| upce.cz | Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) | Water + 0.01% Acetic Acid | Acetonitrile/2-Propanol (50:50, v/v) | 0.5 |
| nih.gov | Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) | Water + 0.1% Formic Acid | Acetonitrile/Isopropanol (90:10) | 0.35 |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that serves as a powerful alternative to RPLC, particularly for the analysis of highly polar and hydrophilic compounds that are poorly retained on reversed-phase columns. thermofisher.com HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970) or bonded with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small percentage of an aqueous buffer. thermofisher.com
While RPLC remains the primary mode for general oxylipin profiling, HILIC presents a viable option for separating specific classes of more polar oxylipins or for resolving isomers that are challenging to separate by RPLC. nih.gov The selection of the stationary phase and the precise control of the mobile phase composition, including buffer concentration and pH, are critical factors in developing a successful HILIC method. thermofisher.com Its application has been demonstrated for resolving polar, water-soluble secondary organic aerosol constituents, showcasing its potential for separating challenging polar analytes. rsc.org
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
The analysis of complex biological mixtures containing linoleic acid oxylipins necessitates advanced separation techniques to resolve the numerous isomeric and isobaric species. Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a superior alternative to conventional High-Performance Liquid Chromatography (HPLC) for oxylipin profiling, offering significant improvements in resolution, speed, and sensitivity. nih.govcreative-proteomics.com This enhancement is primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. creative-proteomics.comacs.org
The smaller particle size in UHPLC columns leads to increased chromatographic efficiency, resulting in narrower peaks and greater separation power. creative-proteomics.comacs.org This is critical for linoleic acid oxylipins, where many compounds, such as various hydroxyoctadecadienoic acids (HODEs), have the same mass and require chromatographic separation for accurate quantification. nih.gov UHPLC systems can achieve baseline separation of numerous isobaric oxylipins in significantly shorter run times compared to HPLC. documentsdelivered.comupce.cz For instance, one study demonstrated that a UHPLC method could separate 24 isobaric oxylipins within a 13-minute gradient. upce.cz The increased speed facilitates higher sample throughput, a crucial advantage in large-scale clinical and research studies. creative-proteomics.com
Furthermore, the narrower peaks produced by UHPLC enhance sensitivity by increasing the peak height relative to the baseline noise, leading to improved signal-to-noise ratios and lower limits of detection. creative-proteomics.comnih.gov The use of specialized columns, such as vacuum-jacketed columns, can further augment performance by minimizing thermal gradients, leading to a reported 66% increase in peak capacity and a 30% increase in the number of lipids detected compared to conventional UHPLC setups. acs.orgresearchgate.net
Table 1: Comparison of UHPLC and HPLC for Oxylipin Analysis
| Parameter | UHPLC (Ultra-High Performance Liquid Chromatography) | HPLC (High-Performance Liquid Chromatography) | Reference |
|---|---|---|---|
| Particle Size | Sub-2 µm | 3-5 µm | creative-proteomics.com |
| Operating Pressure | > 6,000 psi (often >15,000 psi) | 4,000 - 6,000 psi | creative-proteomics.com |
| Resolution | Higher; capable of separating complex isomeric and isobaric mixtures. | Lower; often results in co-elution of isomers. | nih.govacs.orgdocumentsdelivered.com |
| Analysis Speed | Faster; run times are significantly shorter (e.g., 5-20 minutes). | Slower; longer run times are required for comparable separation. | creative-proteomics.comupce.cznih.gov |
| Sensitivity | Higher due to narrower peaks and improved signal-to-noise ratio. | Lower. | nih.govcreative-proteomics.com |
Mass Spectrometry Detection Principles and Configurations
Following chromatographic separation, mass spectrometry (MS) serves as the primary detection method for linoleic acid oxylipins, valued for its high sensitivity, specificity, and versatility. nih.govnih.gov The coupling of LC with MS, particularly tandem mass spectrometry (LC-MS/MS), has become the method of choice for oxylipin determination, as it does not require the chemical derivatization often necessary for gas chromatography-mass spectrometry (GC-MS). nih.govnih.govspectroscopyonline.com This approach allows for the simultaneous quantification and structural characterization of a broad array of oxylipins within a single analytical run. nih.govwur.nl
Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions from the liquid phase, making it ideal for the analysis of moderately polar molecules like oxylipins. nebiolab.com The process can be operated in two polarity modes: positive and negative. nebiolab.com For the analysis of linoleic acid oxylipins, which typically contain a carboxylic acid functional group, negative-ion ESI is the most commonly used and most sensitive ionization mode. upce.czwaters.comacs.org In this mode, the acidic proton of the carboxyl group is lost, forming a deprotonated molecule [M-H]⁻ that is readily detected by the mass spectrometer. nih.govnebiolab.com The use of a mobile phase with a slightly acidic pH, often containing acetic acid, can enhance the formation of these carboxylate anions in the ESI source. nih.govupce.cz
While less common for quantification, positive-ion mode can also be employed. acs.org In this mode, ions are typically formed through protonation [M+H]⁺ or adduction with cations like sodium [M+Na]⁺. nih.gov Analyzing samples in both positive and negative modes can provide complementary information and increase the number of detectable species, although rapidly switching between polarities during a run may lead to a slight loss in sensitivity. nih.govnebiolab.com
Tandem mass spectrometry (MS/MS) is a powerful technique that provides an additional layer of specificity and structural information. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of a linoleic acid oxylipin) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.govnih.gov The fragmentation pattern is often unique to the compound's structure, allowing for confident identification and differentiation from co-eluting isomers that may have identical precursor masses. nih.gov
This fragmentation is crucial for the structural elucidation of oxylipins. For example, the position of hydroxyl or epoxide groups on the fatty acid chain can be inferred from the characteristic product ions generated. researchgate.net This capability allows researchers to distinguish between closely related molecules, such as 9-HODE and 13-HODE. nih.gov In addition to identification, the specificity of monitoring a particular precursor-to-product ion transition is the foundation for highly selective quantitative methods like Multiple Reaction Monitoring (MRM). nih.govnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with a mass accuracy below 5 parts per million (ppm). nih.govchromatographyonline.com This precision allows for the determination of a molecule's elemental composition, which is a powerful tool for confirming the identity of known linoleic acid oxylipins and for identifying novel or unexpected metabolites. upce.czchromatographyonline.com
Unlike the targeted nature of triple quadrupole instruments, HRMS can be used for non-targeted analysis, where full-scan mass spectra are collected to provide comprehensive qualitative information about all ionizable compounds in a sample. upce.cz This capability is invaluable for discovery-based lipidomics, enabling the identification of previously uncharacterized linoleic acid oxylipins. upce.czchromatographyonline.com The combination of accurate mass data for the precursor ion and the fragmentation patterns from MS/MS scans on an HRMS platform provides a high degree of confidence in compound annotation. nih.gov
For highly sensitive and specific quantification of known linoleic acid oxylipins, the most widely used techniques are Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM), typically performed on a triple quadrupole (QqQ) mass spectrometer. nih.govwaters.comspringernature.comcreative-proteomics.com These are targeted methods where the instrument is programmed to detect one or more specific precursor-to-product ion transitions for each analyte of interest. mdpi.comspringernature.com For example, to quantify 13(S)-HODE, the mass spectrometer would be set to select its deprotonated precursor ion (m/z 295.2) and detect a specific, high-intensity product ion generated upon fragmentation (e.g., m/z 171.1).
This high degree of specificity minimizes interference from the sample matrix, resulting in excellent sensitivity with limits of quantification often in the low picogram to femtogram range. nih.govnih.gov The use of dynamic or scheduled MRM (dMRM/sMRM) further enhances performance by monitoring for each transition only during the narrow time window when the analyte is expected to elute from the LC column. nih.govnih.gov This allows for the quantification of a large number of oxylipins in a single run without compromising the quality of the data for each individual compound. nih.govcreative-proteomics.com
Table 2: Representative MRM Transitions for Common Linoleic Acid Oxylipins (Negative ESI Mode)
| Compound Name | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| 9-Hydroxyoctadecadienoic acid | 9-HODE | 295.2 | 171.1 | nih.gov |
| 13-Hydroxyoctadecadienoic acid | 13-HODE | 295.2 | 195.1 | nih.gov |
| 9,10-Dihydroxyoctadecenoic acid | 9,10-DiHOME | 313.2 | 187.1 | researchgate.net |
| 12,13-Dihydroxyoctadecenoic acid | 12,13-DiHOME | 313.2 | 201.1 | researchgate.net |
| 13-Oxooctadecadienoic acid | 13-OxoODE | 293.2 | 139.1 | caymanchem.com |
| (±)12(13)-Epoxyoctadecenoic acid | (±)12(13)-EpOME | 295.2 | 183.1 | caymanchem.com |
Isotopic Internal Standard Strategies for Absolute Quantification
To achieve accurate and precise absolute quantification of linoleic acid oxylipins, the use of stable isotope-labeled internal standards (IS) is considered the gold standard. nih.govnih.gov These are typically deuterated (e.g., 9(S)-HODE-d4) or ¹³C-labeled analogues of the target analytes. nih.govmdpi.comresearchgate.net A mixture of these internal standards is added to the sample at a known concentration at the very beginning of the sample preparation process. nih.govnih.govsigmaaldrich.cn
These standards have nearly identical chemical and physical properties to their endogenous, non-labeled counterparts, meaning they behave similarly during extraction, cleanup, and chromatographic separation. researchgate.net They also experience similar ionization efficiency and potential ion suppression in the ESI source. researchgate.net However, because they have a higher mass, they are easily distinguished by the mass spectrometer. mdpi.com By measuring the ratio of the signal from the endogenous analyte to the signal from its corresponding labeled internal standard, it is possible to correct for any analyte loss during sample handling and to normalize for variations in instrument response and matrix effects. nih.govresearchgate.net This strategy enables the calculation of the true, absolute concentration of each linoleic acid oxylipin in the original sample, providing robust and reproducible quantitative data. springernature.comnih.gov Commercially available mixtures of deuterated linoleic acid oxylipins are designed specifically for this purpose. caymanchem.comsigmaaldrich.cn
Data Processing and Bioinformatic Analysis Pipelines
The vast amount of data generated by Liquid Chromatography-Mass Spectrometry (LC-MS) for oxylipin profiling necessitates sophisticated data processing and bioinformatic pipelines. These automated workflows are essential for transforming raw instrumental data into meaningful biological information, enabling the identification and quantification of numerous analytes simultaneously. mdpi.com The initial and most critical step in this process is peak detection, which aims to distinguish true analyte signals from background noise. nih.gov
Peak Picking and Integration Algorithms
Peak picking and integration are fundamental steps in processing LC-MS data. The goal is to accurately identify chromatographic peaks corresponding to specific linoleic acid oxylipins and to measure their intensity or area. nih.gov Modern software packages utilize various algorithms to achieve this. These algorithms typically analyze the data in both the liquid chromatography (LC) and mass spectrometry (MS) dimensions. nih.gov
The process generally involves three main steps:
Mass Detection: In each mass spectrum, algorithms identify potential mass-to-charge (m/z) values that stand out from the noise. nih.gov
Chromatogram Construction: For each identified m/z value, a chromatogram is built, plotting intensity over retention time. nih.gov
Peak Deconvolution: Algorithms are then applied to these extracted chromatograms to recognize the actual chromatographic peaks, separating them from noise and overlapping signals. nih.gov
Software like MassHunter Quan performs peak determination and area integration, often requiring manual inspection and correction to ensure accuracy. nih.gov Other platforms, such as MZmine, offer a suite of tools for peak picking, allowing users to select from various algorithms depending on the data's nature. nih.gov These tools often consider peak shape, intensity, and peak width to differentiate true analyte peaks from noise. nih.gov The use of dynamic multiple reaction monitoring (dMRM) can also improve peak symmetry and ensure optimal dwell times for each analyte, enhancing the quality of data for integration. nih.govnih.gov
Isotopic Deconvolution and Adduct Formation Considerations
Accurate identification of linoleic acid oxylipins is complicated by natural isotopic distributions and the formation of adducts during the ionization process. Isotopes are atoms of the same element with different numbers of neutrons, leading to a characteristic pattern of peaks in the mass spectrum. Isotopic deconvolution algorithms are necessary to determine the monoisotopic mass of the parent molecule from this pattern.
Adduct formation occurs when the target analyte associates with other ions present in the mobile phase or matrix, such as sodium ([M+Na]⁺). nih.gov These adducts can be mistaken for different compounds if not properly identified. Recent studies have shown that in some cases, such as in positive ionization mode, sodium adducts can actually improve the separation of isomers. nih.gov Advanced LC-MS methods, particularly those combining ion mobility (IM) with mass spectrometry, can help to separate and identify these different ionic forms, enhancing the specificity of the analysis. nih.gov For quantitative analysis, it is crucial to select the correct precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) and to be aware of potential in-source fragmentation that could interfere with measurements. waters.com
Statistical Analysis for Differential Oxylipin Profiling
Once oxylipin profiles are generated and quantified, statistical analysis is employed to identify significant differences between experimental groups (e.g., disease vs. control). nih.gov This is crucial for discovering potential biomarkers and understanding the biological roles of linoleic acid oxylipins. researchgate.netnih.gov
To identify which specific oxylipins are responsible for the observed group differences, univariate statistical tests (like t-tests or ANOVA) are applied, often followed by corrections for multiple comparisons. This differential analysis helps pinpoint specific linoleic acid-derived metabolites that are significantly up- or down-regulated. nih.gov Correlation analyses can also reveal relationships between different oxylipins, providing insights into the activity of metabolic pathways, such as those involving cytochrome P450 (CYP) epoxygenases. nih.gov The results are often visualized using heatmaps, which provide a clear graphical representation of the expression patterns of multiple oxylipins across different samples. nih.gov
Method Validation and Quality Control in LC-MS Oxylipin Assays (e.g., Sensitivity, Linearity, Precision, Accuracy, Reproducibility)
To ensure that an LC-MS method for oxylipin analysis provides reliable and reproducible data, it must undergo a thorough validation process. nih.govresearchgate.net Method validation establishes the performance characteristics of the assay, including its accuracy, precision, specificity, sensitivity, linearity, and stability. resolian.com This process is guided by regulatory bodies like the FDA and EMA. nih.gov Quality control (QC) samples are analyzed alongside study samples in each analytical batch to monitor the method's performance and ensure the validity of the results. nih.govresearchgate.net The coefficient of variation for QC standards is typically expected to be less than 15%. researchgate.net
Key validation parameters include:
Accuracy: The closeness of the measured value to the true value, often assessed through recovery experiments. resolian.comnih.gov
Precision: The degree of agreement between multiple measurements of the same sample, evaluated as intra-day and inter-day variability. resolian.comnih.gov
Reproducibility: The ability of the method to produce consistent results over time and in different laboratories. researchgate.net
Sensitivity: The method's ability to detect and quantify low concentrations of analytes, defined by the LLOD and LLOQ. nih.govresearchgate.netnih.gov
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. resolian.comnih.gov
Lower Limits of Quantification (LLOQ) and Detection (LLOD)
The sensitivity of an analytical method is characterized by its Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ). nih.gov
LLOD: The lowest concentration of an analyte that can be reliably detected and distinguished from background noise. It indicates the presence of the compound, but not necessarily with quantifiable accuracy. sepscience.comyoutube.com It is often defined based on a signal-to-noise ratio (S/N) of 3:1. sepscience.com
LLOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govsepscience.com The LLOQ is the lowest point on the calibration curve and must meet specific criteria for accuracy (e.g., within ±20% of the nominal concentration) and precision (e.g., relative standard deviation ≤20%). nih.gov It is often defined by an S/N ratio of 10:1. sepscience.com
Given the very low endogenous concentrations of many oxylipins, achieving low LLOQs is a primary goal in method development. mdpi.comnih.gov Advanced LC-MS/MS methods have reported LLOQs for some oxylipins in the range of 0.05 to 0.5 picograms (pg) on-column, demonstrating exceptional sensitivity. nih.govresearchgate.netnih.gov
Table 1: Example LLOQ and LLOD values for Linoleic Acid Oxylipins This table contains representative data compiled from various research findings and is for illustrative purposes.
| Compound Name | Abbreviation | LLOQ (pg on column) | LLOD (pg on column) | Reference |
|---|---|---|---|---|
| 9-Hydroxyoctadecadienoic acid | 9-HODE | ~0.5 | Not Reported | researchgate.net |
| 13-Hydroxyoctadecadienoic acid | 13-HODE | ~0.5 | Not Reported | researchgate.net |
| 9,10-Epoxy-12Z-octadecenoic acid | 9,10-EpOME | ~0.5 | Not Reported | researchgate.net |
| 12,13-Epoxy-9Z-octadecenoic acid | 12,13-EpOME | ~0.5 | Not Reported | researchgate.net |
| 9,10-Dihydroxy-12Z-octadecenoic acid | 9,10-DiHOME | ~0.5 | Not Reported | researchgate.net |
| 12,13-Dihydroxy-9Z-octadecenoic acid | 12,13-DiHOME | ~0.5 | Not Reported | researchgate.net |
Linear Range Evaluation
The linear range of an assay is the concentration span over which the instrument's response is directly proportional to the analyte concentration. resolian.com This is a critical parameter for accurate quantification. The linear range is determined by analyzing a series of calibration standards at different known concentrations and constructing a calibration curve. nih.govnih.gov This curve is typically generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.gov
A linear regression algorithm, often with a weighting factor such as 1/x², is applied to the data points. nih.gov The quality of the fit is assessed by the coefficient of determination (R²), with a value greater than 0.99 generally considered acceptable. nih.gov For oxylipin analysis, methods have been developed that demonstrate remarkable linearity, sometimes spanning four orders of magnitude (e.g., a 10,000-fold concentration range). nih.govresearchgate.netnih.gov This wide linear range is advantageous as it allows for the simultaneous quantification of both low-abundance and high-abundance oxylipins in a single run. nih.gov
Reproducibility and Inter-day/Intra-day Precision
The reliability of a quantitative analytical method hinges on its reproducibility and precision. In the context of LC-MS-based oxylipin profiling, these parameters ensure that the measured variations in analyte concentrations are due to biological factors rather than analytical variability. Precision is typically assessed through repeated measurements of the same sample within a single analytical run (intra-day precision) and across different days or batches (inter-day or inter-batch precision), and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Method validation studies for linoleic acid oxylipins and related compounds consistently demonstrate high precision. For instance, an LC-MS/MS method for quantifying five linoleic acid oxides in a complex matrix reported excellent intra-day and inter-day precision. mdpi.com At low, middle, and high concentrations, the intra-day RSD values ranged from 0.39% to 6.66%, while inter-day RSDs ranged from 0.43% to 6.96%. mdpi.com Another study employing UPLC-MS/MS for similar compounds achieved RSD values between 2.2% and 8.9%. mdpi.com
Comprehensive profiling methods covering a broader range of oxylipins also show strong reproducibility. One such method, capable of quantifying 65 oxylipins, was validated and shown to be reproducible, with the majority of species meeting accuracy and precision targets. researchgate.net In another study, the intra-batch precision for various oxylipins resulted in RSD values starting from 4%. nih.gov Commercial analytical services leveraging advanced platforms claim assay CVs of less than 8%. creative-proteomics.com The determination of precision is typically carried out using quality control (QC) samples prepared at multiple concentrations that span the method's calibration range. nih.gov
The following table summarizes representative data on the precision of LC-MS methods for oxylipin analysis.
| Precision Type | Analyte Type | Concentration Level | RSD Range (%) | Reference |
| Intra-day | 5 Linoleic Acid Oxides | Low (10 ppb) | 0.55 - 6.66 | mdpi.com |
| Intra-day | 5 Linoleic Acid Oxides | Middle (20 ppb) | 0.39 - 1.42 | mdpi.com |
| Intra-day | 5 Linoleic Acid Oxides | High (50 ppb) | 1.01 - 2.95 | mdpi.com |
| Inter-day | 5 Linoleic Acid Oxides | Low (10 ppb) | 0.43 - 6.96 | mdpi.com |
| Inter-day | 5 Linoleic Acid Oxides | Middle (20 ppb) | 0.50 - 2.47 | mdpi.com |
| Inter-day | 5 Linoleic Acid Oxides | High (50 ppb) | 0.50 - 4.76 | mdpi.com |
| Not Specified | Various Linoleic Oxides | Not Specified | 2.2 - 8.9 | mdpi.com |
| Intra-batch | Various Oxylipins | Not Specified | Starting at 4 | nih.gov |
This table is interactive. Users can sort columns to compare data.
These results underscore the robustness and reliability of modern LC-MS/MS methods for the quantitative analysis of linoleic acid oxylipins in complex biological samples. mdpi.com
Addressing Isomeric and Isobaric Challenges in Separation and Detection
A significant challenge in the analysis of linoleic acid oxylipins is the existence of numerous isomers (compounds with the same chemical formula but different structures) and isobars (compounds with the same nominal mass). nih.govnih.gov These include regioisomers, where functional groups are at different positions (e.g., 9-HODE vs. 13-HODE), and stereoisomers or enantiomers, which are non-superimposable mirror images. Since these closely related compounds often have identical or very similar mass-to-charge ratios and fragmentation patterns, they cannot be distinguished by mass spectrometry alone. nih.gov This creates a high risk of detection crosstalk and inaccurate quantification. nih.gov
Consequently, high-efficiency chromatographic separation is paramount. Several advanced LC-based strategies have been developed to tackle this issue:
High-Resolution Reversed-Phase Liquid Chromatography (RP-LC): The foundation of oxylipin separation relies on high-performance reversed-phase columns. By optimizing mobile phase gradients, column temperature, and flow rates, it is possible to separate many positional isomers. nih.gov For example, C8 and C18 columns are commonly evaluated, with C8 sometimes providing superior separation for certain linoleic acid oxides. mdpi.com
Dynamic Multiple Reaction Monitoring (dMRM): While primarily a mass spectrometry technique, dMRM is used in conjunction with LC to improve specificity. It schedules the monitoring of specific MRM transitions only within the time window when the target analyte is expected to elute from the column. This reduces the number of concurrently monitored transitions, which in turn minimizes potential crosstalk from closely eluting isomers and enhances sensitivity. nih.gov
Two-Dimensional Liquid Chromatography (2D-LC): For particularly complex mixtures where single-dimension LC is insufficient, 2D-LC offers a powerful solution. nih.gov In a typical achiral-chiral setup, the first dimension uses an efficient RP-LC column to separate positional isomers and isobars. nih.gov Selected peaks (heart-cuts) from the first dimension are then transferred to a second column with orthogonal selectivity, often a chiral stationary phase, to separate enantiomers. nih.gov This approach enables the sensitive and selective determination of a large number of oxylipin isomers. nih.gov
Supercritical Fluid Chromatography (SFC): As an alternative to liquid chromatography, SFC has shown promise for separating certain isomers that are intractable by RP-LC. mdpi.com For instance, an analytical system using SFC with a 2-ethylpyridine (B127773) column was successfully used to separate oxidized phosphatidylcholine isomers derived from linoleic acid, which could then be detected by tandem mass spectrometry. mdpi.com
These advanced methodologies are critical for achieving the selective and accurate quantification required to understand the distinct biological roles of individual linoleic acid oxylipin isomers. nih.govnih.gov
Cellular and Molecular Mechanisms of Linoleic Acid Oxylipins
Intracellular Signaling Cascades Modulated by Linoleic Acid Oxylipins
The binding of linoleic acid oxylipins to their receptors initiates a series of intracellular signaling cascades that amplify and transmit the signal to the nucleus, ultimately altering cellular behavior. These pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades, as well as the modulation of intracellular calcium levels.
The Mitogen-Activated Protein Kinase (MAPK) pathways are a critical set of signaling cascades that regulate a wide range of cellular processes including proliferation, differentiation, inflammation, and apoptosis. Linoleic acid and its oxylipins have been shown to modulate several branches of the MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.
The parent compound, linoleic acid, can activate the ERK1/2 and p38 MAPK pathways in vascular endothelial cells, contributing to a pro-inflammatory response. nih.gov Studies in C. elegans have also demonstrated that linoleic acid can activate the p38-MAPK pathway, which is linked to longevity under dietary restriction. nih.govresearchgate.netnih.gov
Specific oxylipins also target these pathways. The activation of the GPCR known as G2A by 9-HODE directly leads to MAP kinase activation. nih.gov Furthermore, certain epoxy-derivatives of linoleic acid, such as 12,13-epoxyoctadecenoic acid (12,13-EpOME), have been found to increase the activation of JNK, an effect associated with promoting tumor initiation in colon cancer models. nih.gov Conversely, gamma-linolenic acid (GLA), an elongation product of linoleic acid, has demonstrated anti-inflammatory effects in macrophages by reducing the phosphorylation, and thus activation, of ERK1/2 and JNK1. nih.gov
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation, immunity, and cell survival. The regulation of the NF-κB pathway is a key mechanism by which linoleic acid oxylipins exert their pro- or anti-inflammatory effects.
Linoleic acid itself can induce the activation of NF-κB in vascular endothelial cells. nih.gov This activation is dependent on the upstream signaling of both the PI3K/Akt and ERK1/2 pathways, indicating a signaling crosstalk that converges on NF-κB to promote the expression of inflammatory genes like vascular cell adhesion molecule-1 (VCAM-1). nih.gov
Specific oxidized metabolites also modulate this pathway. For instance, 13(S)-HODE has been shown to mediate the activation of the NF-κB signaling pathway, which in turn regulates keratinocyte differentiation. physiology.org The activation of PPAR-γ by HODEs can also indirectly influence NF-κB activity, as PPAR-γ activation is known to have anti-inflammatory effects, partly through the inhibition of the NF-κB pathway. mdpi.com
Calcium (Ca²⁺) is a ubiquitous and versatile intracellular second messenger that controls a multitude of cellular processes. The precise regulation of intracellular calcium concentrations is critical for normal cell function, and disruptions in calcium homeostasis can trigger various signaling pathways.
A primary mechanism by which linoleic acid oxylipins modulate intracellular calcium is through their interaction with GPCRs. As previously noted, the binding of 9-HODE to its receptor GPR132 (G2A) triggers a signaling cascade that results in the mobilization of calcium from intracellular stores. nih.govthemedicalbiochemistrypage.org GPR132 is coupled to a Gq-type G-protein, which activates phospholipase Cβ (PLCβ). themedicalbiochemistrypage.org PLCβ then hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP₂), generating inositol-1,4,5-trisphosphate (IP₃). themedicalbiochemistrypage.org IP₃ subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm, thereby elevating intracellular calcium levels and activating calcium-dependent signaling pathways. themedicalbiochemistrypage.org
Membrane and Lipid Raft Interactions
Linoleic acid oxylipins, as lipid-derived signaling molecules, are intrinsically linked to the biology of cellular membranes. Their interactions with membranes are crucial for their function, influencing signaling pathways by modulating the membrane environment and interacting with membrane-associated proteins. A key aspect of this interaction involves specialized membrane microdomains known as lipid rafts.
Lipid rafts are dynamic, ordered regions of the plasma membrane enriched in cholesterol and sphingolipids. youtube.com These domains serve as organizing centers for signaling molecules, clustering receptors and downstream effectors to facilitate efficient signal transduction. youtube.com While direct studies comprehensively detailing the interaction of all linoleic acid oxylipins with lipid rafts are still emerging, the principle is supported by research on other polyunsaturated fatty acids (PUFAs) and their derivatives. For instance, the incorporation of omega-3 PUFAs like EPA and DHA into phospholipids (B1166683) has been shown to disrupt membrane rafts. mdpi.com This suggests that linoleic acid and its oxylipins could similarly alter the physical properties and organization of these microdomains.
The localization of specific receptors for linoleic acid oxylipins to these rafts is a critical component of their mechanism. For example, GPR132, a G protein-coupled receptor for which 9-HODE is a potent ligand, is highly expressed in macrophages and is involved in inflammatory signaling. nih.govfrontiersin.org The efficiency and specificity of 9-HODE signaling are likely enhanced by the concentration of GPR132 within lipid rafts, bringing the receptor into close proximity with its downstream signaling partners. nih.gov
By altering the composition and fluidity of lipid rafts or by localizing within them to access specific receptors, linoleic acid oxylipins can influence a variety of cellular processes. These include the regulation of membrane protein function, the initiation of intracellular signaling cascades, and the modulation of cellular responses to external stimuli.
Modulation of Gene Expression and Protein Synthesis
A primary mechanism through which linoleic acid oxylipins exert their biological effects is by directly modulating the expression of specific genes and consequently, the synthesis of proteins. Several linoleic acid oxylipins function as signaling molecules that can activate nuclear receptors, which are transcription factors that regulate gene expression.
The most well-documented of these interactions involves the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation. mdpi.comnih.gov Specific linoleic acid oxylipins, including 9-HODE, 13-HODE, and their precursor 13-hydroperoxyoctadecadienoic acid (13-HPODE), have been identified as ligands for PPARγ. nih.govnih.govmdpi.com Upon binding, these oxylipins activate PPARγ, leading to its heterodimerization with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription.
Research has demonstrated these effects in various cell types. In macrophages, both 9-HODE and 13-HODE have been shown to increase the expression of the Fatty Acid Binding Protein 4 gene (FABP4) through a PPARγ-dependent mechanism. nih.gov Similarly, treatment of intestinal epithelial cells with 13-HPODE resulted in the upregulation of several PPAR signaling target genes, including: mdpi.com
CPT1A (Carnitine Palmitoyltransferase 1A), involved in fatty acid oxidation.
PLIN2 (Perilipin 2), which coats intracellular lipid droplets.
FABP1 (Fatty Acid Binding Protein 1), involved in fatty acid transport.
ACSL5 (Acyl-CoA Synthetase Long Chain Family Member 5), also involved in fatty acid transport and metabolism.
Interestingly, different isomers of hydroxyoctadecadienoic acid (HODE) can have distinct effects on PPARγ activity. Studies have shown that 13-HODE tends to be a more potent activator of PPARγ-mediated transcription compared to 9-HODE, which can sometimes have opposing effects depending on the specific isomer. nih.gov This differential activation allows for a highly nuanced regulation of gene expression in response to specific oxidative stimuli.
Enzyme Activity Regulation by Linoleic Acid Oxylipins
Linoleic acid oxylipins can regulate cellular functions by directly or indirectly modulating the activity of various enzymes. This regulation is a critical component of their role as signaling molecules, allowing them to rapidly influence metabolic and signaling pathways. They can achieve this through several mechanisms, including acting as allosteric regulators or by triggering signaling cascades that lead to the post-translational modification of enzymes.
One prominent example is the regulation of kinase activity. Kinases are enzymes that add phosphate (B84403) groups to other proteins, a common mechanism for altering enzyme activity. The linoleic acid metabolite 9-HODE has been shown to evoke the activation of c-Jun N-terminal kinase (JNK), a key enzyme in stress and inflammatory response pathways. frontiersin.org By activating JNK, 9-HODE can initiate a cascade of phosphorylation events that affects the activity of numerous downstream proteins and transcription factors.
Furthermore, some linoleic acid oxylipins can modulate the activity of ion channels, which are proteins that function as enzymes for ion transport. Both 9-HODE and 13-HODE have been identified as modulators of Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1. frontiersin.org For example, 9-HODE can activate TRPV1, leading to an influx of calcium ions. frontiersin.org This influx of calcium, a critical second messenger, can then allosterically regulate the activity of a wide array of calcium-dependent enzymes throughout the cell.
Physiological and Pathophysiological Roles in Pre Clinical Models
Role in Inflammatory Processes in Cell Culture and Animal Models
Linoleic acid-derived oxylipins are significant modulators of inflammation, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the specific molecule, the cellular context, and the stage of the inflammatory response. Key metabolites include hydroxyoctadecadienoic acids (HODEs), epoxyoctadecenoic acids (EpOMEs), and their corresponding diols, dihydroxyoctadecenoic acids (DiHOMEs).
In models of acute inflammation, such as endotoxemia induced by lipopolysaccharide (LPS) in cattle, there is a significant and rapid increase in plasma levels of the LOX-derived metabolites 9-HODE and 13-HODE, as well as the CYP product 9,10-DiHOME. These elevations suggest a role for these oxylipins in the initial, acute phase of the inflammatory response and as potential markers of oxidative stress and cellular dysfunction nih.gov.
Conversely, studies in murine models of chronic inflammatory pain have shown reduced concentrations of certain LA oxylipins in the central nervous system. Specifically, in the amygdala and periaqueductal gray of mice with chronic inflammatory pain, the levels of 13-HODE were found to be significantly lower compared to control animals nih.gov. This finding suggests a complex role for these mediators, where their peripheral and central actions may differ, and their levels may be dynamically regulated during the transition from acute to chronic inflammation.
In cell culture models, the effects of LA oxylipins on inflammatory mediators have been further elucidated. For instance, in murine macrophage cell lines, 13-oxo-octadecadienoic acid (13-KODE), a derivative of 13-HODE, has been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-1β in response to LPS stimulation researchgate.net. This anti-inflammatory effect is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2/HO-1 antioxidant response pathway researchgate.netmdpi.com.
The DiHOMEs, particularly 12,13-DiHOME, have been shown to drive pathologic inflammation in the context of burn injury in mice. These metabolites facilitate the maturation and activation of neutrophils while impairing the function of monocytes and macrophages pnas.orgnih.gov. Inhibition of the soluble epoxide hydrolase (sEH), the enzyme responsible for converting EpOMEs to DiHOMEs, has been shown to reduce the levels of these pro-inflammatory diols and improve immune cell function in this model pnas.orgnih.gov.
Table 1: Modulation of Inflammatory Processes by Linoleic Acid Oxylipins in Pre-clinical Models
| Oxylipin | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| 9-HODE and 13-HODE | Bovine endotoxemia model | Elevated plasma levels during acute inflammation. | nih.gov |
| 13-HODE | Murine chronic inflammatory pain model | Reduced concentrations in the amygdala. | nih.gov |
| 13-KODE | Murine macrophage cell line (RAW 264.7) | Inhibited LPS-induced production of NO, TNF-α, and IL-1β. | researchgate.netmdpi.com |
| 12,13-DiHOME | Murine burn injury model | Promoted neutrophil activation and impaired monocyte/macrophage function. | pnas.orgnih.gov |
| 9,10-DiHOME | Bovine endotoxemia model | Increased plasma levels in the acute inflammatory phase. | nih.gov |
The resolution of inflammation is an active process involving the production of specialized pro-resolving mediators (SPMs). While many well-characterized SPMs are derived from omega-3 fatty acids, there is growing evidence for the involvement of linoleic acid-derived oxylipins in this process.
In a murine model of sterile resolving peritonitis, CYP450-derived epoxy-oxylipins, including those from linoleic acid, were found to be produced in a biphasic manner, with peaks during both the acute inflammatory phase and the resolution phase pnas.org. Inhibition of CYP epoxygenase activity during the resolution phase led to a significant influx of inflammatory monocytes, suggesting that these epoxy-oxylipins play a crucial role in limiting excessive monocyte recruitment and promoting the resolution of inflammation pnas.org.
The balance between EpOMEs and their less active diol metabolites, DiHOMEs, which is regulated by the enzyme soluble epoxide hydrolase (sEH), appears to be a critical factor in the inflammatory process nih.gov. While DiHOMEs are often associated with pro-inflammatory and cytotoxic effects, their precursors, EpOMEs, may have roles in the resolution phase. In the naive mouse peritoneal cavity, high levels of 9,10- and 12,13-DiHOME are present, suggesting a homeostatic role pnas.org. During acute inflammation, the levels of 9,10-EpOME decrease, while 12,13-EpOME levels remain relatively stable pnas.org.
Furthermore, studies have shown that α-linolenic acid (ALA) treatment of human-derived macrophages can lead to a profound increase in the production of lipoxygenase (LOX) products from linoleic acid, which is associated with a dampening of the pro-inflammatory phenotype researchgate.net. This suggests an interplay between different fatty acid metabolic pathways in the resolution of inflammation.
Cardiovascular System Homeostasis and Dysfunction in Animal Models
Linoleic acid oxylipins have been implicated in the regulation of cardiovascular function, with effects on vascular tone and angiogenesis.
The linoleic acid metabolite 9,10-EpOME, also known as leukotoxin, has demonstrated vasoactive properties in the pulmonary circulation of animal models. At low doses, it elicits a transient vasoconstriction followed by vasodilation nih.gov. This vasodilation appears to be mediated by nitric oxide, as it can be blocked by inhibitors of nitric oxide synthase and soluble guanylate cyclase nih.gov. The conversion of EpOMEs to DiHOMEs by soluble epoxide hydrolase is thought to be a key step in their biological activity and potential toxicity nih.gov.
Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and cancer. Linoleic acid and its metabolites have been shown to influence this process. In a chick chorioallantoic membrane (CAM) model, an increase in linoleic acid, along with oleic acid and cholesterol, was observed in the area of angiogenic reactions, suggesting a role for these lipids in the initiation of angiogenesis researchgate.netbohrium.com.
Table 2: Role of Linoleic Acid Oxylipins in the Cardiovascular System in Animal Models
| Process | Oxylipin/Precursor | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Vasoregulation | 9,10-EpOME (Leukotoxin) | Animal lung models | Induced transient vasoconstriction followed by nitric oxide-mediated vasodilation. | nih.gov |
| Angiogenesis | Linoleic Acid | Chick chorioallantoic membrane (CAM) model | Increased levels observed in areas of new vessel formation. | researchgate.netbohrium.com |
| Angiogenesis | Linoleic Acid | Murine gastric carcinoma model | Enhanced angiogenesis by suppressing angiostatin via PAI-1. | nih.gov |
Renal Physiology and Kidney Disease Models
Linoleic acid oxylipins are also involved in renal physiology and the pathophysiology of kidney diseases, as demonstrated in various animal models.
In a murine model of immune complex glomerulonephritis, a diet high in linoleic acid was found to be protective. Mice fed the high linoleic acid diet exhibited less proteinuria, reduced renal histological damage, and prevention of a rise in serum creatinine nih.gov. This suggests that linoleic acid or its metabolites may have anti-inflammatory or protective effects in the kidney in this specific disease context.
Furthermore, studies on lupus nephritis, a common complication of systemic lupus erythematosus (SLE), have highlighted the potential role of linoleic acid-derived oxylipins. In patients with lupus nephritis, alterations in the levels of various oxylipins, including those derived from linoleic acid, have been observed nih.gov. In a murine model of autoimmune glomerulonephritis, conjugated linoleic acid (CLA), a mixture of positional and geometric isomers of linoleic acid, was shown to reduce renal inflammation, partly through a PPARγ-dependent mechanism researchgate.net.
Table 3: Involvement of Linoleic Acid Oxylipins in Renal Physiology and Disease Models
| Condition/Model | Key Findings | Reference(s) |
|---|---|---|
| Murine Immune Complex Glomerulonephritis | A high linoleic acid diet was protective, reducing proteinuria and renal damage. | nih.gov |
| Murine Autoimmune Glomerulonephritis | Conjugated linoleic acid reduced renal inflammation via a PPARγ-dependent pathway. | researchgate.net |
| Lupus Nephritis | Altered levels of linoleic acid-derived oxylipins have been observed in patients. | nih.gov |
Hepatic Metabolism and Liver Disease Models
In pre-clinical models of liver disease, oxylipins derived from linoleic acid (LA) have been identified as significant modulators of disease pathogenesis. Animal models of alcohol-associated liver disease (ALD) have demonstrated that dietary LA can exacerbate liver injury, partly through alterations in its derived oxylipins. nih.gov In a mouse model of non-alcoholic fatty liver disease (NAFLD), a strong positive correlation was observed between serum and liver tissue levels of 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), suggesting these metabolites are central to the disease process. nih.gov
Furthermore, studies in mouse models of Wilson disease, a genetic disorder leading to copper accumulation and liver damage, have revealed significant dysregulation in the metabolism of linoleic acid. nih.gov Targeted lipidomic analysis in these models showed altered hepatic oxylipin profiles, characterized by an increase in the oxidative stress marker 9-hydroxyeicosatetraenoic acid (9-HETE). nih.gov These findings point towards an upregulation of both enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids in the early stages of the disease, implicating LA oxylipins in the initial hepatic manifestations. nih.gov The enzymatic machinery responsible for producing these oxylipins, including lipoxygenases (LOX) and cyclooxygenases (COX), is often dysregulated in these disease models. nih.gov
Table 1: Effects of Linoleic Acid Oxylipins in Pre-clinical Liver Disease Models
| Compound | Pre-clinical Model | Observed Effect | Source(s) |
|---|---|---|---|
| 9-HODE | Mouse model of NAFLD | Levels positively correlate between serum and liver tissue. | nih.gov |
| 13-HODE | Mouse model of NAFLD | Levels positively correlate between serum and liver tissue. | nih.gov |
| 9-HETE | Mouse models of Wilson disease | Increased levels observed, indicating oxidative stress. | nih.gov |
Neurological Functions and Neuroinflammation in Pre-clinical Studies (e.g., Amyotrophic Lateral Sclerosis animal models)
Linoleic acid and its oxylipins play complex roles in the central nervous system, with studies in pre-clinical models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) revealing their involvement in neuroinflammation and cell survival. In the widely used mutant superoxide dismutase 1 (SOD1G93A) mouse model of ALS, a decrease in the plasma concentration of free fatty acids, including linoleic acid, was observed prior to the onset of disease symptoms. frontiersin.org This suggests that alterations in lipid metabolism are an early event in ALS pathogenesis. frontiersin.org
Further investigation in this area has shown that metabolites of the arachidonic acid cycle, which is downstream of linoleic acid, are activated in the spinal cord of ALS animal models. mdpi.com Conversely, some research indicates that reducing elevated levels of arachidonic acid can reverse disease phenotypes in mouse and Drosophila models of ALS. scholaris.ca In vitro studies using oligodendrocytes, crucial support cells in the central nervous system, have shown that linoleic acid can directly inhibit glutamate-induced cell death. frontiersin.org Moreover, administering a combination of oleic acid and linoleic acid to SOD1G93A mice suppressed oligodendrocyte cell death in the spinal cord, highlighting a potential neuroprotective role. frontiersin.org
The transport of linoleic acid across the blood-brain barrier (BBB) is a critical factor for its activity within the central nervous system. In vivo studies using perfusion buffers in rats have established that unsaturated fatty acids like linoleate (B1235992) readily cross the BBB. nih.gov The mechanism appears to involve the free fatty acid pool, which is available for transport across membranes. nih.gov Research in aged rats suggests that while the fundamental transport mechanism remains, moderate modifications to fatty acid passage through the BBB may occur with age. nih.gov
Specific linoleic acid-derived oxylipins have demonstrated direct neuroprotective effects in pre-clinical models by modulating pathways of neuronal cell death. A synthetic linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA), was found to protect cultured rat cerebral cortical neurons from oxidative stress-induced apoptosis. nih.gov This protective effect was mediated by the inhibition of caspase-3 and caspase-9 activation. nih.gov In a mouse model of ischemic stroke (middle cerebral artery occlusion), oral administration of DCP-LA significantly reduced the area of cerebral infarction. nih.gov
Similarly, in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, linoleic acid co-administration prevented neurodegeneration and neuroinflammation. nih.govmdpi.com Staining for markers of apoptosis (TUNEL) and neurodegeneration (Fluoro-Jade B) confirmed that linoleic acid significantly decreased neuronal cell death in this model. nih.govmdpi.com Other research in primary rat cortical neuron-glia co-cultures has shown that certain oxidized linoleic acid metabolites (OXLAMs), such as 13-HODE, can stimulate axonal growth, indicating a role in neuronal morphogenesis and development. nih.govnih.govwur.nl
Metabolic Regulation in Animal Models of Obesity and Diabetes
Linoleic acid oxylipins are implicated in the complex regulation of energy metabolism, with significant findings emerging from animal models of obesity and type 2 diabetes. In obese Zucker rats, an animal model for obesity and insulin (B600854) resistance, elevated levels of the arachidonic acid-derived oxylipins 5-HETE and 12-HETE have been found in adipocytes. nih.gov Since arachidonic acid is a downstream metabolite of linoleic acid, this points to a dysregulation of the linoleic acid metabolic pathway in the context of metabolic disease. nih.govmdpi.com
Table 2: Effects of Linoleic Acid Oxylipins in Pre-clinical Metabolic Models
| Compound/Mixture | Pre-clinical Model | Observed Effect | Source(s) |
|---|---|---|---|
| trans-10, cis-12 CLA | Rodent models | Associated with increased insulin resistance. | nih.govresearchgate.net |
| cis-9, trans-11 CLA | Rodent models | May be beneficial for managing insulin resistance. | nih.gov |
| Lipoxygenase-derived LA oxylipins | 3T3-L1 preadipocytes | Decrease triglyceride accumulation and inhibit adipogenesis. | nih.gov |
| Linoleic Acid (LA) | Mouse models | Drives proliferation of beige fat progenitor cells. | nih.gov |
The effects of linoleic acid derivatives on insulin sensitivity have been extensively studied using conjugated linoleic acid (CLA) isomers in rodent models. nih.gov These studies reveal isomer-specific effects. The trans-10, cis-12 CLA isomer has been associated with the development of greater insulin resistance in rodents, even as it contributes to lower body fat. nih.govresearchgate.net In contrast, research suggests that a mixture of CLA isomers, or potentially the cis-9, trans-11 isomer specifically, could be beneficial for the management of insulin resistance. nih.gov The mechanisms are thought to involve the interaction of CLA isomers with nuclear receptors that regulate metabolism, such as peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net The differential responses observed in normal versus insulin-resistant obese rodents highlight the complexity of these interactions. nih.gov
Linoleic acid and its oxylipins directly influence the processes of fat cell development (adipogenesis) and fat breakdown (lipolysis). In vitro studies using the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, have shown that lipoxygenase-derived oxylipins from linoleic acid can modulate key adipocyte functions. nih.gov The addition of these oxylipins to differentiating preadipocytes significantly decreased the accumulation of triglycerides in lipid droplets, effectively inhibiting fat storage. nih.gov This effect was observed without globally suppressing adipocyte maturation, indicating a selective modulation of proteins involved in lipid metabolism. nih.gov In mouse models, lipolysis-derived linoleic acid has been shown to trigger the proliferation of beige fat progenitor cells, which are important for increasing energy expenditure. nih.gov Conversely, free fatty acids and their metabolites, including those derived from linoleic acid, can also exert a negative feedback effect on lipolysis, demonstrating a complex, self-regulating system. frontiersin.org
Immunomodulatory Effects in in vitro and in vivo Systems.
Linoleic acid (LA) oxylipins are a diverse class of signaling molecules that play critical roles in the regulation of the immune system. Their effects are context-dependent, varying with the specific oxylipin, the responding immune cell type, and the surrounding physiological or pathological environment. Pre-clinical studies in both cell culture (in vitro) and animal models (in vivo) have revealed a complex spectrum of activities, ranging from potent pro-inflammatory actions to significant anti-inflammatory and pro-resolving functions.
The enzymatic conversion of linoleic acid by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways generates a variety of oxylipins, including hydroxyoctadecadienoic acids (HODEs), dihydroxyoctadecenoic acids (DiHOMEs), and epoxyoctadecenoic acids (EpOMEs). mdpi.comencyclopedia.pub These metabolites exert their immunomodulatory effects by interacting with various cellular receptors and signaling pathways. nih.govresearchgate.net
In macrophages, key cells of the innate immune system, LA metabolism is closely tied to their activation state. For instance, M1 macrophages, which are classically activated and involved in pro-inflammatory responses, primarily produce COX- and 15-LOX-derived oxylipins from omega-6 fatty acids like LA. nih.gov The 13-hydroxyoctadecadienoic acid (13-HODE) has been identified as a primary oxidative product of LA in macrophages activated by the type 2 cytokine IL-4. nih.gov Conversely, certain CYP450-derived metabolites, such as dihydroxy-octadecenoic acids (DiHOMEs), have shown protective roles in models of inflammation by limiting the recruitment of pro-inflammatory monocytes. nih.gov
However, other LA oxylipins, particularly those produced via the soluble epoxide hydrolase (sEH) pathway, can drive pathologic inflammation. nih.gov Studies in mouse models of burn injury have demonstrated that sEH-derived DiHOMEs can impair the function of key innate immune cells, and inhibiting their formation restores immune function. nih.gov This highlights the opposing roles different LA metabolites can play. HODEs and EpOMEs are known to modulate vascular permeability and the recruitment of leukocytes to sites of inflammation. mdpi.com
The effects on T-lymphocytes are also complex. Some studies suggest that linoleic acid can stimulate T-cell proliferation, while more recent evidence indicates it may inhibit the differentiation of Th1 and Th17 cells, reducing their production of inflammatory cytokines like IFN-γ and IL-17. frontiersin.org
| Oxylipin | Enzymatic Pathway | Observed Effect | Model System | Reference |
|---|---|---|---|---|
| 13-HODE | 15-LOX | Primary oxidative product in IL-4-activated macrophages. | In vitro (Human and mouse macrophages) | nih.gov |
| DiHOMEs (sEH-derived) | CYP450 followed by sEH | Impair innate immune cell function; drive pathologic inflammation. | In vivo (Mouse burn injury model) | nih.gov |
| DiHOMEs (CYP450-derived) | CYP450 | Limit recruitment of pro-inflammatory monocytes. | In vivo (Zymosan-induced peritonitis model) | nih.gov |
| HODEs and EpOMEs | LOX, CYP450 | Modulate vascular permeability and leukocyte recruitment. | General finding in respiratory infections | mdpi.com |
| General LA Oxylipins | N/A | Inhibited Th1 and Th17 cell differentiation and cytokine production. | In vitro (Human and mouse CD4+ T-cells) | frontiersin.org |
Interactions with Microbiota and Host-Microbe Communication.
The gut microbiota plays a pivotal role in metabolizing dietary lipids, including linoleic acid, thereby generating a unique pool of bioactive oxylipins that are crucial for host-microbe communication. This interaction is bidirectional: the gut microbiota metabolizes LA into various compounds that influence host physiology, and dietary LA can, in turn, shape the composition and function of the gut microbial community. tandfonline.comrsc.org
Commensal bacteria, particularly lactic acid-producing bacteria like Lactobacillus plantarum, can convert linoleic acid into hydroxy fatty acids (HFAs), such as 10-hydroxy-cis-12-octadecenoic acid (HYA). nih.govtandfonline.comnih.gov These microbial metabolites are not typically produced by the host and represent a direct pathway for microbes to influence host lipid metabolism and signaling. nih.gov Studies comparing germ-free mice with those having a conventional microbiota show that HYA is detected in the feces only when gut bacteria are present. tandfonline.comnih.gov Furthermore, targeted lipidomic analysis has demonstrated that a significant portion of fecal LA metabolites, including HYA, are dramatically reduced following antibiotic treatment, confirming their microbial origin. nih.gov
The production of these metabolites is linked to specific bacterial taxa. For example, the abundance of Lactobacillus species has been positively correlated with the fecal amounts of HYA and other related linoleic acid metabolites. nih.gov Similarly, other bacteria like Roseburia spp. can metabolize LA to produce precursors of conjugated linoleic acid (CLA), another class of bioactive lipid molecules. elsevierpure.com
This microbial metabolism has direct consequences for the host. A diet high in linoleic acid has been shown to cause gut dysbiosis in mice, notably increasing the abundance of adherent invasive Escherichia coli (AIEC), which can utilize LA as a carbon source. tandfonline.com This shift in the microbiota, combined with the increased production of pro-inflammatory LA-derived oxylipins by both the host and the microbes, was linked to an increased susceptibility to colitis. tandfonline.com This demonstrates a clear link between dietary LA, microbial composition, and host immune homeostasis.
Furthermore, there is evidence that host oxylipin levels are associated with the composition of the gut microbiota. A study in young adults found that plasma levels of omega-6 derived oxylipins were negatively associated with the relative abundance of the bacterial genus Sutterella. nih.gov This suggests that host-derived oxylipins may translocate to the gut and influence the microbial environment, or that the microbiota influences systemic oxylipin profiles, highlighting a complex cross-talk between the host and its resident microbes. nih.gov
| Interaction Type | Key Molecules/Microbes | Finding | Model System | Reference |
|---|---|---|---|---|
| Microbial Metabolism of LA | 10-hydroxy-cis-12-octadecenoic acid (HYA) | Lactobacillus plantarum metabolizes LA to produce HYA. | In vitro and in vivo (Mice) | nih.govtandfonline.com |
| Dietary LA Impact on Microbiota | Adherent invasive E. coli (AIEC) | A high LA diet increases the abundance of AIEC and elevates pro-inflammatory oxylipins, increasing colitis susceptibility. | In vivo (Mouse models) | tandfonline.com |
| Correlation of Metabolites and Taxa | HYA, Keto-forms of LA / Lactobacillus sp. | Fecal levels of LA-derived hydroxy and oxo-fatty acids positively correlate with the abundance of Lactobacillus. | In vivo (Mice) | nih.gov |
| Host-Microbe Communication | Plasma Omega-6 Oxylipins / Sutterella genus | Plasma levels of omega-6 oxylipins are negatively associated with the fecal abundance of Sutterella. | Human cohort (Young adults) | nih.gov |
| Microbial Production of CLA Precursors | Vaccenic acid / Roseburia spp. | Roseburia species metabolize LA to form vaccenic acid, a precursor to conjugated linoleic acid (CLA). | In vitro | elsevierpure.com |
Integration with Lipidomics and Systems Biology
Global Lipidomics Approaches for Linoleic Acid Oxylipin Discovery
Global lipidomics aims to comprehensively identify and quantify all lipid species, including oxylipins, within a biological sample. LC-MS/MS is the cornerstone technology for this purpose due to its high sensitivity, specificity, and versatility. nih.gov Two primary strategies are employed for the discovery and analysis of linoleic acid-derived oxylipins: untargeted and targeted lipidomics.
Untargeted Lipidomics: This discovery-driven approach provides an unbiased, comprehensive snapshot of all detectable lipids in a sample. sciex.compremierbiosoft.com It is particularly valuable for identifying novel or unexpected linoleic acid oxylipins that might be altered in different physiological or pathological states. The workflow involves acquiring high-resolution MS and MS/MS spectra for all lipid extracts separated by liquid chromatography. premierbiosoft.com Subsequent identification relies on comparing the acquired spectra against diverse lipid databases. premierbiosoft.com While powerful for discovery, untargeted approaches face challenges in reproducibly sampling the same set of ions across different runs and require sophisticated bioinformatics tools for data processing and identification. sciex.com
Targeted Lipidomics: This hypothesis-driven approach focuses on monitoring a predefined list of known linoleic acid oxylipins. nih.gov It utilizes tandem mass spectrometry, often with a triple quadrupole (QqQ) detector operating in Multiple Reaction Monitoring (MRM) or a more selective scheduled/dynamic MRM (sMRM/dMRM) mode. nih.govmdpi.com This method offers superior sensitivity, specificity, and quantitative accuracy, making it the gold standard for validating findings from untargeted studies and for quantifying low-abundance oxylipins. nih.govnih.govnih.gov Comprehensive targeted platforms have been developed to simultaneously quantify over 100 different oxylipins, including those derived from linoleic acid, across various biological matrices like plasma. nih.govwaters.com
The primary challenges in oxylipin analysis are their extremely low endogenous concentrations, their chemical instability, and the existence of numerous structural isomers (e.g., 9-HODE vs. 13-HODE), which may have different biological functions. waters.comacs.orgnih.gov Advanced LC-MS techniques, combining ultra-high-performance liquid chromatography (UPLC) for superior separation with high-resolution mass spectrometry, are essential to overcome these hurdles. nih.govwaters.com
Table 1: Comparison of LC-MS Based Lipidomics Approaches for Oxylipin Analysis
| Feature | Targeted Lipidomics (e.g., MRM) | Untargeted Lipidomics (e.g., High-Resolution MS) |
| Primary Goal | Absolute or relative quantification of known oxylipins | Discovery of novel oxylipins; comprehensive profiling |
| Selectivity | Very High | Moderate to High |
| Sensitivity | Very High (pg to fg levels) | Moderate to High |
| Scope | Limited to a pre-selected list of analytes nih.gov | Unbiased, broad coverage of all detectable lipids sciex.com |
| Data Analysis | Relatively straightforward quantification | Complex, requires advanced bioinformatics for feature detection and identification premierbiosoft.com |
| Application | Hypothesis testing, biomarker validation, clinical research waters.com | Hypothesis generation, biomarker discovery nih.gov |
Metabolomics Integration for Broader Metabolic Context
To fully understand the biological significance of fluctuations in linoleic acid oxylipin profiles, it is crucial to place them within a broader metabolic context. usda.gov Multi-omics approaches, which integrate lipidomics data with other omics layers such as metabolomics, transcriptomics (gene expression), and genomics (genetic variants), provide a system-level view of cellular processes. nih.govnih.gov
Integrating oxylipin profiles with global metabolomics data allows researchers to uncover connections between linoleic acid metabolism and other key biochemical pathways. For example, a study on bone mineral density used high-resolution metabolomics to identify significant associations between linoleic acid-derived oxylipins and pathways related to tryptophan and polyamine metabolism, suggesting a link with gut microbiome activity. nih.gov Similarly, multi-omics studies in breast cancer have combined oxylipin profiles with transcriptomics and genomics data to identify key enzymes and genetic polymorphisms in oxylipin metabolism that are associated with the disease. nih.govmdpi.com
This integrated approach can elucidate the upstream and downstream effects of altered linoleic acid metabolism. For instance, transcriptomic data can reveal changes in the expression of genes encoding the enzymes responsible for oxylipin synthesis (e.g., COX, LOX, CYP450), providing a mechanistic explanation for the observed changes in oxylipin levels. mdpi.comumanitoba.ca This systems-level perspective is critical for moving from simple correlation to a deeper understanding of the causal roles of linoleic acid oxylipins in health and disease. umanitoba.ca
Network Analysis and Pathway Mapping of Oxylipin Profiles
The large datasets generated by LC-MS-based oxylipin profiling necessitate advanced computational tools for interpretation. Network analysis is a powerful method to visualize and analyze the complex relationships within oxylipin profiles. researchgate.net Instead of assessing oxylipins one by one, this approach models the entire profile as an interconnected network, revealing the intricate web of metabolic and signaling pathways. nih.govresearchgate.net
In this approach, individual oxylipins are represented as "nodes," and the correlations between their concentrations are represented as "edges" connecting the nodes. researchgate.net Software such as Cytoscape is often used to construct and visualize these correlation networks. researchgate.net This allows for the identification of clusters or "modules" of highly correlated oxylipins, which often correspond to specific enzymatic pathways (e.g., the LOX pathway vs. the COX pathway) or biological functions. nih.gov
Principal Component Analysis (PCA) is another statistical technique frequently used to reduce the dimensionality of complex oxylipin data and capture the major sources of variation. nih.gov For example, PCA can distill data from dozens of oxylipins into a few principal components that represent distinct metabolic profiles, such as a profile for linoleic acid- and alpha-linolenic acid-related oxylipins versus one for arachidonic acid-related oxylipins. nih.govnih.gov
These network and pathway mapping approaches are essential for:
Visualizing the Oxylipin Cascade: Mapping the flow from precursor fatty acids like linoleic acid through various enzymatic branches (LOX, COX, CYP450) to their downstream metabolites. researchgate.net
Identifying Regulatory Hubs: Pinpointing key oxylipins that are highly connected within the network, suggesting a central regulatory role.
Discovering Dysregulated Pathways: Comparing networks between different conditions (e.g., healthy vs. disease) to identify entire pathways that are altered, rather than just individual compounds. researchgate.net
Table 2: Research Findings from Network Analysis of Linoleic Acid Oxylipins
| Research Area | Key Findings | Implication | Source |
| Type 1 Diabetes | PCA identified a distinct profile (PC1) representing LA- and ALA-related oxylipins that was associated with the disease. | Suggests a coordinated dysregulation of the LA metabolic pathway in this condition. | nih.gov |
| Gout | Correlation network analysis revealed distinct oxylipin connection patterns in patients with gout compared to healthy controls. | Highlights that the relationships between oxylipins, not just their levels, are altered in disease. | researchgate.net |
| Bone Mineral Density | Metabolite modules linked pro-inflammatory LA-derived oxylipins with adverse bone health. | Demonstrates how network modules can connect specific metabolic signatures to clinical outcomes. | nih.gov |
| Rapeseed Breeding | Weighted gene correlation network analysis (WGCNA) constructed lncRNA-mRNA networks related to oleic and linoleic acid content. | Shows the utility of network analysis in integrating different omics data to understand metabolic regulation. | mdpi.com |
Computational Modeling of Oxylipin Biosynthetic and Metabolic Networks
Computational modeling represents the next frontier in understanding the complex dynamics of linoleic acid metabolism. While network analysis reveals static correlations, computational models aim to simulate the behavior of these metabolic networks over time, providing a dynamic and predictive understanding of oxylipin biosynthesis.
The foundation for any computational model is high-quality, quantitative data on oxylipin concentrations, which is provided by targeted LC-MS/MS profiling. usda.gov This data, combined with information from databases like LIPID MAPS, serves as the input for building and validating models. lipidmaps.org
Current computational approaches in oxylipin research include:
Database-driven Profiling: The use of specialized software and databases is a crucial first step. taylorfrancis.com Tools like Lipid Search or SimLipid automate the identification and quantification of oxylipins from raw LC-MS data, which is essential for building accurate models. premierbiosoft.comresearchgate.net
Network Simplification and Modeling: Given the complexity of the full oxylipin network, researchers often use "lumped" models that group several related metabolites into a single variable. researchgate.net For example, a lumped network for linoleic acid metabolism might group various dihydroxy- and hydroxy-octadecenoic acids. researchgate.net These simplified models can then be used to simulate the metabolic response to a physiological challenge, such as an oral glucose tolerance test, revealing insights into an individual's metabolic flexibility. researchgate.net
Kinetic and Flux Modeling: More advanced models aim to describe the rates (kinetics) of the enzymatic reactions that produce and degrade oxylipins. These models can predict how the concentration of specific linoleic acid oxylipins will change in response to genetic mutations (e.g., in a LOX or COX enzyme) or external stimuli. While still an emerging area for oxylipins, such models hold great promise for identifying key control points in the network and for designing targeted interventions.
Future Perspectives and Research Directions
Advancements in Micro-LC-MS and Single-Cell Oxylipin Profiling
The analysis of oxylipins is inherently challenging due to their low endogenous concentrations, the presence of numerous structurally similar isomers, and their rapid metabolism. nih.govresearchgate.net Traditional LC-MS methods often require significant sample volumes, which can be a limiting factor in many research and clinical scenarios. nih.gov The future of oxylipin analysis is moving towards miniaturization to enhance sensitivity and accommodate volume-limited samples.
Micro-flow liquid chromatography (micro-LC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement. By operating at much lower flow rates (e.g., 4 µL/min) and using smaller inner-diameter columns (e.g., 0.3 mm), micro-LC-MS systems can achieve substantial increases in sensitivity. nih.govbohrium.com One study demonstrated the development of a validated micro-LC-MS/MS method capable of quantifying 66 oxylipins from just 5 µL of human plasma. nih.govbohrium.com This method showed a sensitivity enhancement of 1.4 to over 180 times compared to conventional UHPLC-MS/MS, enabling detection at picomolar concentrations. nih.gov Such methodologies are crucial for studies involving precious samples, such as those from infants, animal disease models, or microsampling devices. nih.govbohrium.com
The ultimate goal in sensitivity and spatial resolution is single-cell oxylipin profiling. While still a developing area, the progression towards micro-LC and nano-LC systems is a critical step in this direction. Analyzing the oxylipin profile of individual cells will provide unprecedented insight into cellular heterogeneity and the specific roles of these mediators in complex biological processes without the confounding effects of sample averaging.
Elucidation of Novel Linoleic Acid Oxylipins and Their Bioactivities
While oxylipins derived from arachidonic acid have been studied extensively, the bioactive potential of the vast number of oxylipins derived from linoleic acid is a burgeoning area of research. nih.gov Given that LA oxylipins are often the most abundant oxylipins in tissues and blood, exploring their functions is critical. nih.gov Advanced LC-MS/MS platforms now allow for the simultaneous profiling of a wide array of oxylipins, facilitating the discovery of previously uncharacterized metabolites. nih.govspectroscopyonline.com
Recent research has begun to uncover the roles of specific LA-derived oxylipins in various physiological and pathological processes.
Pain and Nociception : Studies in preclinical models have identified 9-hydroxyoctadecadienoic acid (9-HODE) and 13-HODE as contributors to nociceptive responses. nih.gov Further investigation identified 9,10,13-trihydroxy-11-octadecenoic acid (9,10,13-THL) as a potent pain mediator that activates the TRPA1 channel. nih.gov
Inflammation and Skin Barrier : Trihydroxyoctadecenoic acids (TriHOMEs) are another class of LA-derived oxylipins implicated in inflammatory processes and the maintenance of a healthy skin barrier. researchgate.net
Metabolic Regulation : Higher blood levels of linoleic acid have been correlated with reduced risks of type 2 diabetes and cardiovascular disease, with potential mechanisms involving the modulation of oxylipins that affect glucose and lipid metabolism. researchgate.net
Future work will focus on isolating more novel LA oxylipins, characterizing their chemical structures, and using in vitro and in vivo models to determine their specific biological activities and receptor targets. researchgate.net
Development of Genetically Engineered Models for Pathway Interrogation
Understanding the precise contribution of different enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—to the production of specific linoleic acid oxylipins is crucial. nih.govresearchgate.net The development and application of genetically engineered models provide powerful tools for dissecting these complex metabolic networks.
In non-mammalian systems, molecular genetics combined with multiomics analyses and molecular dynamics simulations are being used to understand how oxylipins regulate fungal processes. For instance, studies in Aspergillus flavus showed that linolenic acid-derived oxylipins inhibit aflatoxin biosynthesis by activating the imizoquin biosynthetic pathway, a discovery enabled by functional validation and advanced analytical techniques. acs.org These approaches will be increasingly applied to interrogate the linoleic acid pathways across different species.
Cross-Talk with Other Lipid Mediator Systems
For example, n-6 PUFA-derived oxylipins (from LA and AA) are often generally characterized as having more inflammatory effects compared to the typically anti-inflammatory and pro-resolving oxylipins derived from n-3 PUFAs (like EPA and DHA). nih.govfrontiersin.org Understanding how these pathways influence one another is a key area of future research. There is emerging evidence for the role of oxylipins as a mechanism of communication in organ crosstalk, linking metabolic and inflammatory responses in the gut, liver, brain, and adipose tissue. soton.ac.uk The intestinal microbiome also appears to regulate host oxylipin profiles, adding another layer of complexity to this interplay. soton.ac.uk Future LC-MS-based lipidomic studies will aim to create comprehensive maps of these interacting networks to understand how they maintain homeostasis and become dysregulated in disease.
Therapeutic Potential Exploration in in vitro and in vivo Disease Models (Mechanistic Studies)
The growing understanding of the roles of linoleic acid oxylipins in pathophysiology has opened new avenues for therapeutic exploration. By using targeted UPLC-MS/MS analysis in various disease models, researchers can identify specific oxylipins or metabolic pathway dysregulations that could serve as therapeutic targets. waters.com
Inflammatory Diseases : In models of inflammatory pain, LA-derived oxylipins like 9,10,13-THL have been identified as key mediators, suggesting that targeting their synthesis or signaling could be a novel analgesic strategy. nih.gov In inflammatory bowel disease, the balance between pro- and anti-inflammatory oxylipins is dysregulated, and understanding the cross-talk with the enteric nervous system may reveal new therapeutic targets. nih.gov
Cardiovascular Disease : Some oxylipins derived from α-linolenic acid (an n-3 PUFA) have demonstrated anti-inflammatory and immunomodulatory effects in mouse models, reducing inflammation and improving insulin (B600854) sensitivity. mdpi.com Investigating the balance between these and LA-derived oxylipins is critical, as diets rich in LA are also associated with improved cardiovascular outcomes. researchgate.net
Liver Disease : Alterations in PUFA-derived oxylipins are linked to the pathogenesis of various liver diseases, including alcohol-associated liver disease (ALD). researchgate.net Specific LA oxylipins may serve as biomarkers to differentiate stages of liver injury, and modulating their pathways could offer therapeutic benefits. frontiersin.orgresearchgate.net
Plant-Derived Oxylipins : Oxylipins from plants also show therapeutic promise. For example, traumatic acid exhibits antioxidant effects in normal fibroblasts while acting as a pro-oxidant in cancer cells, highlighting its potential in oncology. nih.gov
Future mechanistic studies will continue to use in vitro cell culture systems and in vivo animal models to validate these targets and explore the efficacy of compounds that modulate linoleic acid metabolism. researchgate.netwaters.com
Challenges in Standardization and Harmonization of Oxylipin Research
A significant hurdle in the field of oxylipin research is the lack of standardization, which makes it difficult to compare results generated by different laboratories. nih.govnih.gov The quantification of oxylipins by LC-MS is technically demanding due to their low abundance, chemical instability, and the existence of numerous isomers. nih.govresearchgate.netnih.gov
Key challenges include:
Sample Handling : Oxylipins can be artificially generated or degraded during sample collection and preparation. nih.govuni-wuppertal.de Standardized protocols for blood sampling, plasma generation, and storage are essential. uni-wuppertal.de
Analytical Variability : Differences in extraction methods (e.g., solid-phase extraction vs. liquid-liquid extraction), chromatography, and mass spectrometry instrumentation can lead to significant variations in measured concentrations. nih.govmdpi.com
Availability of Standards : Accurate quantification relies on the availability of pure analytical standards and, crucially, stable isotope-labeled internal standards for each analyte to correct for matrix effects and analyte loss during sample preparation. nih.govresearchgate.net The limited commercial availability of standards for many novel oxylipins remains a bottleneck. researchgate.net
To address these issues, there is a strong push within the research community for the harmonization of analytical protocols. Inter-laboratory comparison studies have shown that when independent labs use a harmonized and standardized protocol with common materials and standards, they can achieve low technical variability and produce reliable, reproducible, and comparable data. nih.govresearchgate.net The development and adoption of community-agreed-upon technical recommendations and standard operating procedures are critical for advancing the field and enabling the translation of oxylipin profiling into clinical applications. nih.govresearchgate.net
Expanding Oxylipin Research Beyond Mammalian Systems (e.g., Plant, Fungal, Bacterial Oxylipins)
Oxylipin signaling is not confined to mammals; it is a ubiquitous communication system found across kingdoms of life, including in plants, fungi, and bacteria. nih.govnih.govmdpi.com Research into linoleic acid oxylipins in these non-mammalian systems is revealing their diverse and critical roles.
Plants : In plants, oxylipins are central to defense against pathogens and pests, as well as responses to abiotic stress like wounding and drought. nih.govnumberanalytics.com The biosynthesis of plant oxylipins starts with the oxidation of linoleic and linolenic acids by LOX enzymes. researchgate.netfrontiersin.org These pathways lead to a variety of compounds, including jasmonates, which are key phytohormones regulating growth and defense. nih.govresearchgate.net
Fungi : Fungi utilize LA-derived oxylipins to regulate development, sporulation, and the production of secondary metabolites, including mycotoxins. nih.govfrontiersin.orgnih.gov For example, in Aspergillus species, 9-HODE and 13-HODE, derived from linoleic acid, are involved in controlling sporulation and inhibiting mycotoxin biosynthesis. nih.govfrontiersin.org
Bacteria and Host-Pathogen Interactions : Bacteria can also produce oxylipins, which can function as signals in inter-kingdom communication, particularly during plant-pathogen interactions. nih.gov Pathogens can produce and use oxylipins to mimic host signaling molecules, thereby manipulating the host's immune response to promote infection and persistence. nih.govnih.gov
Expanding research into these areas will not only deepen our fundamental understanding of chemical ecology and inter-organismal signaling but may also lead to novel applications in agriculture (e.g., crop protection) and medicine (e.g., new antimicrobial strategies). nih.govnih.gov
Data Tables
Table 1: Summary of Key Research Findings in Linoleic Acid Oxylipin Analysis
| Research Area | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Micro-LC-MS | A method was developed to quantify 66 oxylipins from 5 µL of plasma with high sensitivity. | Enables oxylipin profiling in volume-limited samples from pediatrics, microsampling, and animal models. | nih.govbohrium.com |
| Novel Bioactivities | The LA-derivative 9,10,13-THL was identified as a mediator of spontaneous pain through activation of the TRPA1 channel. | Presents a novel target for the development of non-opioid analgesics. | nih.gov |
| Harmonization | Inter-laboratory studies demonstrated that using standardized protocols leads to comparable and reproducible oxylipin quantification. | Harmonization is key to generating robust, biologically meaningful data that can be compared across studies. | nih.govresearchgate.net |
| Non-Mammalian Systems | In Aspergillus fungi, LA-derived oxylipins like 9-HODE and 13-HODE regulate sporulation and mycotoxin production. | Offers potential strategies for controlling fungal growth and toxin contamination in agriculture and food science. | nih.govfrontiersin.org |
| Organ Crosstalk | Oxylipins act as signaling molecules in the crosstalk between the gut, liver, adipose tissue, and brain, regulated in part by the microbiome. | Provides a framework for understanding how localized inflammation or metabolic changes can have systemic effects. | soton.ac.uk |
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation | Class/Precursor |
|---|---|---|
| Linoleic Acid | LA | Polyunsaturated Fatty Acid (n-6) |
| Arachidonic Acid | AA | Polyunsaturated Fatty Acid (n-6) |
| α-Linolenic Acid | ALA | Polyunsaturated Fatty Acid (n-3) |
| Eicosapentaenoic Acid | EPA | Polyunsaturated Fatty Acid (n-3) |
| Docosahexaenoic Acid | DHA | Polyunsaturated Fatty Acid (n-3) |
| 9-Hydroxyoctadecadienoic Acid | 9-HODE | Linoleic Acid Oxylipin |
| 13-Hydroxyoctadecadienoic Acid | 13-HODE | Linoleic Acid Oxylipin |
| 9-Hydroperoxyoctadecadienoic acid | 9-HPODE | Linoleic Acid Oxylipin |
| 13-Hydroperoxyoctadecadienoic acid | 13-HPODE | Linoleic Acid Oxylipin |
| Trihydroxyoctadecenoic Acids | TriHOMEs | Linoleic Acid Oxylipin |
| 9,10,13-trihydroxy-11-octadecenoic acid | 9,10,13-THL | Linoleic Acid Oxylipin |
| Prostaglandins (B1171923) | PGs | Eicosanoid |
| Leukotrienes | LTs | Eicosanoid |
| Thromboxanes | TXs | Eicosanoid |
| Jasmonic Acid | JA | Plant Oxylipin (Phytohormone) |
| Traumatic Acid | TA | Plant Oxylipin |
| 9-hydroxy-octadecatrienoic acid | 9-HOTrE | α-Linolenic Acid Oxylipin |
| 13-hydroxy-octadecatrienoic acid | 13-HOTrE | α-Linolenic Acid Oxylipin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
